Deuruxolitinib

Catalog No.
S3469398
CAS No.
1513883-39-0
M.F
C17H18N6
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuruxolitinib

CAS Number

1513883-39-0

Product Name

Deuruxolitinib

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N

SMILES

Array

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

The exact mass of the compound Deuruxolitinib is 314.20950857 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deuruxolitinib mechanism of action JAK1 JAK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & JAK-STAT Pathway

Deuruxolitinib works by disrupting the JAK-STAT signaling pathway, a critical communication channel for cytokines involved in immune response and inflammation [1] [2].

  • Pathway Activation: When cytokines bind to their cell surface receptors, it triggers the pairing of associated JAK proteins (JAK1, JAK2, JAK3, TYK2), leading to their mutual activation through trans-phosphorylation [2].
  • STAT Signaling: Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs form dimers, move into the nucleus, and act as transcription factors to drive the expression of pro-inflammatory genes [1] [2].
  • Inhibitor Action: As a small-molecule inhibitor, this compound enters cells and binds to the kinase domains of JAK1 and JAK2. This competitive binding blocks the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the inflammatory gene expression program that drives the autoimmune attack in alopecia areata [3].

Below is a simplified diagram of the JAK-STAT signaling pathway and this compound's mechanism of action.

G cluster_pre Extracellular Space cluster_cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_P STAT-P STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer GeneExpr Pro-inflammatory Gene Expression Dimer->GeneExpr Translocates & Activates This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Visual summary of JAK-STAT pathway activation and this compound inhibition.

Experimental & Clinical Data

This compound's efficacy and safety were evaluated in the pivotal THRIVE-AA1 and THRIVE-AA2 Phase 3 clinical trials [3].

  • Trial Design: Randomized, double-blind, placebo-controlled studies involving 1,220 adults with severe alopecia areata (≥50% scalp hair loss for >6 months) [4] [3].
  • Efficacy Endpoint: Primary efficacy measure was the proportion of patients achieving a SALT score ≤20 (meaning 80% or more scalp hair coverage) at 24 weeks [4] [3].

The table below summarizes key efficacy outcomes from the clinical trials.

Efficacy Measure Result at 24 Weeks
Patients with ≥80% scalp hair coverage (SALT ≤20) >30% [4]
Patients with ≥90% scalp hair coverage Up to 25% [4]
Response Trajectory SALT score improvements did not plateau by 24 weeks, indicating potential for further regrowth with continued treatment [4].

Key Research and Development Considerations

For scientists in drug development, the following points are critical when working with this compound.

  • Deuterium Substitution: this compound (CTP-543) is a deuterated version of ruxolitinib. Strategic replacement of hydrogen with deuterium at specific sites can alter the drug's pharmacokinetics, potentially improving its metabolic stability and half-life [5].
  • Metabolism and Dosing: this compound is primarily metabolized in the liver by the CYP2C9 enzyme [6]. The US prescribing label recommends baseline CYP2C9 genotyping to identify poor metabolizers. Coadministration with moderate or strong CYP2C9 inhibitors is contraindicated, as it can lead to dangerously high plasma levels of the drug [6] [3].
  • Safety and Monitoring: The FDA label contains a boxed warning for serious infections, malignancies, major adverse cardiovascular events, and thrombosis [7]. In clinical trials, the most common adverse events with the 8 mg twice-daily dose were headache (12%), acne (10%), and nasopharyngitis (8%) [3]. Laboratory monitoring should include CBC, liver enzymes, and lipid panel at baseline and periodically thereafter [3].

Conclusion for Researchers

This compound represents a mechanistically rational therapeutic approach for severe alopecia areata via selective JAK1/JAK2 inhibition. Its development highlights the application of deuterium chemistry to refine the properties of an existing inhibitor class.

While its current approval is in dermatology, the well-established role of JAK-STAT signaling in other autoimmune and inflammatory conditions suggests potential for broader application. However, its clinical use requires careful patient selection and vigilant monitoring for class-wide safety risks.

References

Deuruxolitinib CTP-543 deuterated ruxolitinib analog structure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Deuruxolitinib is a synthetic organic compound derived from the strategic deuterium substitution of hydrogen atoms in the ruxolitinib molecule [1].

  • Core Structure and Deuterium Modification: The key structural feature of this compound is the replacement of eight hydrogen atoms with deuterium at four methyl groups, forming a deuterated cyclopentane ring [1] [2]. This modification is intended to alter the drug's metabolism without significantly changing its chemical structure or pharmacological activity.
  • Key Physicochemical Properties: The table below summarizes the critical properties of this compound.
Property Value / Description
Systematic Name This compound
Synonyms CTP-543; D8-ruxolitinib; Leqselvi [1]
CAS Registry No. 1513883-39-0 [1] [2] [3]
Molecular Formula C17H10D8N6 [2] [3]
Molecular Weight 306.16 g/mol (GtoPdb); 314.41 g/mol (vendor data) [1] [2]
SMILES N#CCC@H([2H])C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])n1ncc(c1)c1ncnc2c1cc[nH]2 [1]
XLogP 2.7 [1]
Hydrogen Bond Donors/Acceptors 1 / 4 [1]
Topological Polar Surface Area 83.18 [1]
Lipinski's Rules Broken 0 [1]

Note: Discrepancies in molecular weight, such as between [1] (306.16 g/mol) and [2] (314.41 g/mol), are common in different data sources due to variations in calculation methods or the inclusion/exclusion of salt forms. The data from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) is generally considered a primary reference [1].

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is central to the pathophysiology of alopecia areata [4].

The diagram below illustrates the proposed mechanism of action for this compound in alopecia areata:

G Cytokines Cytokines (IFN-γ, IL-2, IL-7, IL-15) Receptor Cytokine Receptor Cytokines->Receptor JAK12 JAK1 / JAK2 Receptor->JAK12 Activation STAT STAT Proteins JAK12->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Response Immune & Inflammatory Response ↑ IFN-γ, IL-15 production ↑ CD8+NKG2D+ T cell activity Nucleus->Response HFAttack Cytotoxic T-cell Attack on Hair Follicles Response->HFAttack This compound This compound (CTP-543) This compound->JAK12 Inhibits

This compound inhibits JAK1/2, blocking cytokine signaling and immune-mediated hair follicle attack.

The pathogenesis of alopecia areata involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15). These cytokines bind to their respective receptors and activate JAK1, JAK2, and JAK3 [4]. This activation leads to the phosphorylation of STAT proteins, which translocate to the nucleus and promote the expression of pro-inflammatory genes. This results in a cycle that increases IFN-γ and IL-15 production and activates cytotoxic CD8+NKG2D+ T cells, which target and attack hair follicles [4]. By selectively inhibiting JAK1 and JAK2, this compound interrupts this signaling cascade, reducing the immune-mediated attack on hair follicles and allowing for hair regrowth [4] [5].

Clinical Efficacy and Experimental Data

Clinical trials have demonstrated the efficacy of this compound in treating moderate-to-severe alopecia areata, with the Severity of Alopecia Tool (SALT) score as the primary endpoint [4] [5].

Detailed Methodology: Phase 2 Clinical Trial Design

A key phase 2, randomized, double-blind, placebo-controlled, sequential-design trial assessed this compound's safety and efficacy [5].

  • Patient Population: The study enrolled adult patients (18-65 years) with chronic, moderate-to-severe alopecia areata. Participants had ≥50% scalp hair loss, measured by SALT, with an active episode lasting ≥6 months but not exceeding 10 years. Patients were excluded if they had used systemic immunosuppressives within 3 months or biologics within 6 months of screening [4] [5].
  • Intervention and Dosing: Patients were randomized to receive either a placebo or this compound at doses of 4 mg, 8 mg, or 12 mg, administered orally twice daily for 24 weeks [5].
  • Primary Efficacy Endpoint: The primary outcome was the percentage of patients achieving a ≥50% relative reduction from baseline in SALT score (SALT50) at week 24 [5].
  • Data Analysis: Statistical analysis was performed to compare each active dose group against the placebo group. Effect sizes were presented as mean differences or risk ratios with 95% confidence intervals. A p-value of less than 0.05 was considered statistically significant [4].
Efficacy and Safety Results

A meta-analysis of randomized controlled trials, including the phase 2 trial, confirms this compound's significant efficacy and outlines its safety profile [4].

Table 1: Summary of Clinical Efficacy at 24 Weeks

Metric Placebo 4 mg BID 8 mg BID 12 mg BID Notes
% Achieving SALT50 9% 21% 47% 58% Statistically significant vs. placebo for 8 mg & 12 mg (P < 0.001) [5]
Mean SALT Score Change - - - - MD = -47.26, 95% CI (-53.47, -41.05), p < 0.00001 from baseline [4]
% Achieving SALT75 - - - - RR = 93.66, 95% CI (23.42, 374.65), p < 0.00001 [4]
% Achieving SALT90 - - - - RR = 65.26, 95% CI (16.28, 261.58), p < 0.00001 [4]
Patient Satisfaction (SPRO) - - - - MD = -1.52, 95% CI (-1.76, -1.27), p < 0.00001 [4]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 28 Weeks

Adverse Event Relative Risk (RR) vs. Placebo 95% CI Notes
Increased Creatinine Phosphokinase 2.79 (1.5, 4.99), p = 0.0006 Most significant risk [4]
Headache 1.49 (0.98, 6.54), p = 0.06 Not statistically significant [4]
Acne 1.80 (0.84, 3.88), p = 0.13 Significant in 12 mg dose only [4]

Abbreviations: BID (Twice Daily), MD (Mean Difference), RR (Risk Ratio), CI (Confidence Interval), SPRO (Hair Satisfaction Participant Reported Outcome).

Summary for Researchers

This compound represents a rational drug design approach where deuterium substitution is used to fine-tune the pharmacokinetics of an established JAK inhibitor, ruxolitinib, for a new therapeutic application. The robust clinical trial data demonstrates that 8 mg and 12 mg twice daily are the effective dosing regimens, leading to significant hair regrowth. The safety profile is consistent with the known class effects of JAK inhibitors, with elevated CPK levels being the most prominently observed adverse event, necessitating periodic monitoring [4] [5].

References

pharmacokinetics deuruxolitinib absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Deuruxolitinib

Parameter Value Details / Conditions
Bioavailability ~90% Oral [1]
Tmax (Time to Cmax) 1.5 hours Peak plasma concentration [1]
Effect of Food No clinically significant difference Administered with or without a high-fat, high-calorie meal [1]
Volume of Distribution 50 L Steady-state [1]
Plasma Protein Binding 91.5% [1]
Blood-to-Plasma Ratio ~1.3 [1]
Primary Metabolizing Enzymes CYP2C9 (76%) and CYP3A4 (21%) CYP1A2 contributes minimally (~3%) [1]
Key Metabolites C-21714 and C-21717 Each accounts for ~5% of total drug exposure; both are ~10-fold less active than parent drug [1]
Route of Elimination Metabolized No unchanged drug recovered in urine or feces [1]
Half-Life ~4 hours Mean elimination half-life [1]

Metabolic Pathway and Clinical Considerations

The metabolic pathway of this compound is crucial for understanding its clinical use. The following diagram illustrates the primary and secondary routes of metabolism.

G This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 76% CYP3A4 CYP3A4 This compound->CYP3A4 21% CYP1A2 CYP1A2 This compound->CYP1A2 3% Metabolites Metabolites CYP2C9->Metabolites CYP3A4->Metabolites CYP1A2->Metabolites

This metabolism has several important clinical implications [1] [2] [3]:

  • CYP2C9 Genotyping: It is recommended to test patients for their CYP2C9 genotype before initiating treatment. This compound is contraindicated in patients who are CYP2C9 poor metabolizers, as this can lead to significantly higher systemic exposure and increase the risk of serious adverse reactions.
  • Drug-Drug Interactions: Coadministration with moderate or strong inhibitors of CYP2C9 (e.g., fluconazole) is also contraindicated for the same reason. Furthermore, concurrent use of strong inducers of CYP2C9 or CYP3A4 may reduce this compound plasma concentrations and compromise its efficacy, and should be avoided.
  • Hepatic Impairment: No dosage adjustment is required for patients with mild or moderate hepatic impairment. However, the use of this compound is not recommended in patients with severe hepatic impairment (Child-Pugh Class C) [1] [3].

Experimental Data from Clinical Trials

The quantitative data presented above primarily comes from phase 1 studies in healthy subjects. The key supporting evidence for efficacy and safety comes from the THRIVE-AA1 and THRIVE-AA2 phase 3 trials [4] [5].

  • Design: These were multinational, randomized, double-blind, placebo-controlled trials.
  • Patients: Adults with moderate-to-severe alopecia areata (≥50% scalp hair loss).
  • Intervention: Patients received this compound (8 mg or 12 mg twice daily) or placebo for 24 weeks.
  • Outcome: The primary efficacy endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score ≤20 (meaning 80% or more scalp coverage) at week 24. In these trials, about 30% of patients on the 8 mg twice-daily dose achieved this goal.

References

deuruxolitinib in vitro studies cytotoxic T cell suppression

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanism of Action for Deuruxolitinib

This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1 and JAK2) [1]. Its proposed effect on cytotoxic T cells is indirect and stems from interrupting the immune signaling that activates them.

The diagram below illustrates this proposed JAK-STAT signaling pathway in alopecia areata and the points where this compound is expected to intervene.

G Cytokines Cytokines (IFN-γ, IL-15) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor JAK12 JAK1 / JAK2 CytokineReceptor->JAK12 Activation STAT STAT Proteins JAK12->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus GeneTranscription Pro-Inflammatory Gene Transcription Nucleus->GeneTranscription ImmuneActivation Immune Cell Activation (CD8+ T cells, NK cells) GeneTranscription->ImmuneActivation HFAttack Hair Follicle Attack ImmuneActivation->HFAttack This compound This compound This compound->JAK12 Inhibits

Proposed JAK-STAT pathway inhibition by this compound in Alopecia Areata.

Scientific Context and Related Evidence

The rationale for this compound's use in alopecia areata is based on the understanding that the disease is driven by inflammatory cytokines which use the JAK-STAT pathway to signal immune cells to attack hair follicles [2] [1].

  • The Role of Cytotoxic T Cells: In alopecia areata, CD8+ NKG2D+ T cells are identified as the primary effector cells responsible for attacking hair follicles [1]. These cells are activated by cytokines like interferon-gamma (IFN-γ) and interleukin-15 (IL-15) [3] [1].
  • JAK-STAT Pathway as a Conduit: The signals from these cytokines are transmitted inside the cell via the JAK-STAT pathway. By inhibiting JAK1 and JAK2, this compound is theorized to disrupt the communication that leads to the activation and survival of pathogenic T cells [1].
  • Evidence from a Related JAK Inhibitor: While direct in vitro data on this compound and T cells is lacking, a foundational study on ruxolitinib (the non-deuterated parent compound of this compound) provides experimental support. The study found that ruxolitinib treatment in a humanized mouse model of AA "successfully prevented the upregulation of CD8+ NKG2D+ T cells" [1]. This evidence strongly validates the target pathway.

JAK Inhibitor Profiles in Alopecia Areata

The table below compares this compound with other JAK inhibitors used or studied for alopecia areata.

JAK Inhibitor JAK Target FDA Approval for AA Key Supporting Evidence for Mechanism
This compound JAK1, JAK2 [1] Yes (2024) [2] [1] Deuterated analog of ruxolitinib; demonstrated high efficacy in Phase 3 clinical trials (THRIVE-AA1/AA2) [4] [1].
Baricitinib JAK1, JAK2 [1] Yes (2022) [2] [1] Pivotal trials showed significant hair regrowth; first FDA-approved JAK inhibitor for AA [1].
Ritlecitinib JAK3, TEC kinase [2] [1] Yes (2023) [2] [1] Targets JAK3 and TEC kinase family; shown to be effective in patients aged 12 and older [1].
Ruxolitinib (Oral) JAK1, JAK2 [1] No (Off-label) Foundational in vitro/vivo evidence: suppressed CD8+ NKG2D+ T cell upregulation and reversed AA in a mouse model [1]. A small human trial showed ~75% of patients had ≥50% hair regrowth [1].
Tofacitinib (Oral) JAK1, JAK3 [1] No (Off-label) Early case reports and cohort studies demonstrated efficacy; one of the first JAK inhibitors reported to treat AA [1].

References

deuruxolitinib preclinical models alopecia areata efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathogenesis

Deuruxolitinib (sold under the brand name Leqselvi) is an oral, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [1] [2] [3]. Its therapeutic effect is based on interrupting the JAK-STAT signaling pathway, which is central to the immunopathology of alopecia areata (AA).

The diagram below illustrates the hypothesized mechanism of action of this compound within the context of AA pathogenesis.

G IFN_Gamma IFN-γ / γc Cytokines (IL-2, IL-7, IL-15) JAK_Receptor JAK1/JAK2 Receptor Complex IFN_Gamma->JAK_Receptor STAT STAT Phosphorylation & Activation JAK_Receptor->STAT InflammatoryResponse Inflammatory Response • IFN-γ production • IL-15 production • CD8+ NKG2D+ T-cell  activation STAT->InflammatoryResponse HairFollicleAttack Autoimmune Attack on Hair Follicle InflammatoryResponse->HairFollicleAttack HairLoss Hair Loss HairFollicleAttack->HairLoss This compound This compound (JAK1/JAK2 Inhibitor) This compound->JAK_Receptor  Inhibits

Figure 1: Proposed mechanism of this compound in alopecia areata. This compound inhibits the JAK-STAT pathway, which is activated by cytokines like IFN-γ, IL-2, IL-7, and IL-15, thereby suppressing the inflammatory cascade that leads to hair follicle attack [1] [4] [2].

Clinical Efficacy Data from Phase 3 Trials

The efficacy of this compound in humans was established in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2, which involved over 1,200 patients with at least 50% scalp hair loss [5]. The table below summarizes key efficacy outcomes at the 24-week mark.

Efficacy Measure Result at 24 Weeks Notes & Additional Data
SALT Score Improvement Mean change from baseline: -47.26 [1] Measured on the Severity of Alopecia Tool (SALT), where 0=no hair loss, 100=complete hair loss.
Patients achieving ≥75% scalp hair regrowth (SALT75) Relative Risk vs. placebo: 93.66 [1] This compound 12 mg twice daily showed the highest probability for achieving SALT75 [4].
Patients achieving ≥90% scalp hair regrowth (SALT90) Relative Risk vs. placebo: 65.26 [1] A significant number of patients achieved high levels of response.
Patients achieving ≥80% scalp hair regrowth 29.6% of patients on 8 mg BID vs. <1% on placebo [5] This was a key endpoint in the Phase 3 clinical program.
Patient-Reported Satisfaction (SPRO) Significant improvement [1] Many patients experienced a >2 point improvement in the Hair Satisfaction Participant Reported Outcome (SPRO).

A 2025 network meta-analysis compared various JAK inhibitors and ranked this compound 12 mg twice daily as the most effective monotherapy for achieving stringent endpoints like SALT score ≤10 [6].

Safety and Tolerability Profile

The safety profile of this compound is similar to other drugs in its class. It carries a boxed warning for serious infections, malignancies, major adverse cardiovascular events, thrombosis, and increased all-cause mortality, based on a study of another JAK inhibitor in rheumatoid arthritis patients [5] [3].

The table below summarizes commonly observed adverse events and laboratory abnormalities.

Category Most Common Adverse Events (≥1%) Laboratory Abnormalities & Key Risks
General Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Fatigue, Weight Gain [5] [2] Elevated Creatine Phosphokinase (CPK) (5.3%), Hyperlipidemia (5.8%) [5] [2]
Hematological - Lymphopenia, Anemia (2%), Neutropenia (1.3%), Thrombocytosis [2] [3]
Infections Herpes infections (e.g., simplex, zoster), Skin and soft tissue infections [2] [3] Serious infection rate was low (0.6%); no TB reactivation observed in trials [2].

Research and Development Considerations

  • Metabolism and Drug Interactions: this compound is primarily metabolized in the liver by the CYP2C9 enzyme. The US prescribing label recommends baseline CYP2C9 genotyping and advises against use in poor metabolizers or with concurrent strong or moderate CYP2C9 inhibitors [7] [2].
  • Comparative Efficacy: While head-to-head trials are lacking, network meta-analyses suggest that this compound, particularly the 12 mg dose, ranks highly among JAK inhibitors for efficacy in moderate-to-severe alopecia areata [4] [6].
  • Monitoring Requirements: Standard monitoring for oral JAK inhibitors is recommended, including a complete blood count (CBC), comprehensive metabolic panel (including liver enzymes), lipid panel, and screening for viral hepatitis and tuberculosis prior to and during treatment [2].

References

Deuruxolitinib clinical trial protocol THRIVE-AA1 THRIVE-AA2

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Protocols: THRIVE-AA1 & THRIVE-AA2

The following table summarizes the core design elements of the two pivotal Phase 3 trials that supported the FDA approval of deuruxolitinib. [1]

Trial Characteristic THRIVE-AA1 (NCT04518995) & THRIVE-AA2 (NCT04797650)
Study Design Multinational, randomized, double-blind, placebo-controlled Phase 3 trials [2] [1]
Patient Population Adults (18-65 years) with severe alopecia areata, defined as ≥50% scalp hair loss (SALT score ≥50) for more than six months [2] [1]

| Interventions & Groups | 1. LEQSELVI (this compound) 8 mg twice daily (approved dose) 2. This compound 12 mg twice daily (not an approved dose) 3. Placebo twice daily [2] [1] | | Treatment Duration | 24-week primary treatment period, followed by a 4-week safety follow-up [2] [3] | | Primary Endpoint | Proportion of patients achieving a SALT score ≤20 (indicating 80% or more scalp hair coverage) at Week 24 [2] [1] | | Key Secondary Endpoints | • Proportion of "responders" ("satisfied" or "very satisfied") on the Satisfaction of Hair Patient-Reported Outcome (SPRO) at Week 24 • Proportion achieving SALT score ≤20 at earlier timepoints (Weeks 20, 16, 12, 8) • Proportion achieving SALT score ≤10 (90% scalp hair coverage) [2] [1] |

Efficacy and Safety Outcomes

The pooled results from the THRIVE-AA1 and AA-2 trials demonstrate the efficacy and safety of this compound over the 24-week treatment period.

Table 1: Primary Efficacy Outcomes at Week 24 (Pooled Results) [2] [3] [1]

Efficacy Measure Placebo This compound 8 mg BID This compound 12 mg BID
SALT Score ≤20 (Primary Endpoint) ~1% ~30% ~41%
SALT Score ≤10 ~0% ~23% ~32%
SPRO Responders ("Satisfied/Very Satisfied") ~4.7% ~42% ~53%

Note: SALT = Severity of Alopecia Tool; BID = twice daily; SPRO = Satisfaction of Hair Patient-Reported Outcome.

Table 2: Pooled Safety Overview (24 Weeks) [3]

Safety Measure Placebo (N=267) This compound 8 mg BID (N=600) This compound 12 mg BID (N=342)
Patients completing treatment >90% >90% >90%
Discontinuation due to TEAEs Low Low Low
Most common TEAEs Elevated CPK, Headache, Acne (more frequent at 12 mg dose) [4]
Severity of TEAEs >95% were mild to moderate in severity [3]

Note: TEAEs = Treatment-Emergent Adverse Events; CPK = Creatinine Phosphokinase.

Mechanistic Protocol: JAK-STAT Inhibition in Alopecia Areata

This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2). It is a deuterium-modified analog of ruxolitinib, which is designed to alter its pharmacokinetics. [4] The following diagram illustrates the hypothesized mechanism of action for JAK inhibitors like this compound in disrupting the inflammatory cycle of alopecia areata.

G IFN_Gamma IFN-γ / γc Cytokines (IL-2, IL-7, IL-15) JAK_Receptor JAK Receptor (JAK1/JAK2) IFN_Gamma->JAK_Receptor STAT STAT Phosphorylation & Activation JAK_Receptor->STAT ImmuneResponse Immune & Inflammatory Response (IFN-γ, IL-15 production) STAT->ImmuneResponse HairFollicleAttack Cytotoxic CD8+ NKG2D+ T-cell Attack on Hair Follicle ImmuneResponse->HairFollicleAttack HairFollicleAttack->IFN_Gamma Inflammatory Cycle This compound This compound (JAK1/JAK2 Inhibitor) This compound->JAK_Receptor Inhibits

Diagram: Proposed JAK-STAT Signaling Pathway in AA and this compound Mechanism. The pathogenesis of AA involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines. These cytokines bind to their receptors, activating intracellular JAK proteins, which phosphorylate and activate STAT molecules. This leads to the transcription of pro-inflammatory genes, amplifying the immune response and promoting the activation of cytotoxic T-cells that attack the hair follicle. This compound enters the cell and binds to JAK1 and JAK2, inhibiting their enzymatic activity and thus disrupting the entire inflammatory signaling cascade. [4] [5]

Discussion for Drug Development Professionals

The development of this compound represents a significant advancement in the treatment of severe AA. Key considerations for researchers and clinicians include:

  • Comparative Efficacy: A 2024 network meta-analysis ranked this compound highly among JAK inhibitors. For achieving a SALT75 response, the 12 mg dose ranked highest, while the approved 8 mg dose also showed notable efficacy. [5]
  • Safety and Tolerability: The safety profile is consistent with the JAK inhibitor class. Acne was more common with the 12 mg dose. Elevated creatine phosphokinase (CPK) was a notable laboratory finding, though most events were asymptomatic or mild. [4] [3] Vigilant monitoring for long-term safety, as with all JAK inhibitors, is recommended. [4]
  • Patient-Reported Outcomes: The significant improvement in the SPRO score aligns clinical efficacy with patient satisfaction, a crucial endpoint for a condition that profoundly impacts quality of life. [2]

References

deuruxolitinib 8 mg BID vs 16 mg QD dosing schedule efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes for Deuruxolitinib

This compound is an oral, selective Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of adults with severe alopecia areata (AA) [1]. Its development as a deuterium-modified analog of ruxolitinib was designed to optimize its pharmacokinetic profile [2].

  • Approved Dosing and Efficacy: The recommended and clinically proven dosage is 8 mg twice daily [1] [3]. This regimen was established based on results from the Phase 3 THRIVE-AA1 and THRIVE-AA2 trials, which demonstrated significant hair regrowth compared to placebo [4] [5].
  • Absence of QD Dosing Data: The provided clinical literature, including prescribing information and meta-analyses, does not describe or evaluate a once-daily (QD) dosing schedule for this compound. All efficacy and safety data are tied to the twice-daily administration [4] [2] [1].
  • Comparative Efficacy: A 2024 network meta-analysis concluded that this compound 8 mg BID showed superior short-term efficacy at 24 weeks compared to other approved JAK inhibitors for severe AA, such as baricitinib, and directional superiority over ritlecitinib [3].

Summary of Clinical Trial Efficacy Data

The tables below summarize key efficacy outcomes from the this compound clinical development program.

Table 1: Primary Efficacy Endpoints at Week 24 (THRIVE-AA1 Trial) [4]

Treatment Group Proportion of Patients Achieving SALT Score ≤20 (Primary Endpoint)
Placebo 0.8%
This compound 8 mg BID 29.6%
This compound 12 mg BID 41.5%

SALT: Severity of Alopecia Tool. A lower score indicates less hair loss.

Table 2: Long-Term Efficacy and Response Maintenance (Open-Label Extension Studies) [1]

Efficacy Measure Week 24 (Qualifying Trial) Week 68 (Open-Label Extension)
SALT ≤20 Responders (LOCF Analysis) 32.6% 48.8%
SALT ≤20 Responders (As Observed Analysis) 32.6% 76.6%
Maintenance of Response - 99.6% of patients maintained their response (defined as sustaining a SALT score ≤50 after first achieving ≤20)

LOCF: Last Observation Carried Forward.

Table 3: Early Efficacy Onset (Pooled Analysis of THRIVE-AA1 & AA2) [5]

SALT Response This compound 8 mg BID at Week 8 Placebo at Week 8
SALT30 (≥30% scalp hair regrowth) 4.5% 1.9%
SALT40 (≥40% scalp hair regrowth) 10.8% 3.4%
SALT50 (≥50% scalp hair regrowth) 17.9% 6.5%

Experimental Protocols for Clinical Evaluation

For researchers designing clinical trials for AA therapies, the following outlines the core methodology from the this compound Phase 3 program.

Protocol: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial for Severe Alopecia Areata

  • 1. Study Design:

    • Randomization: Patients are randomized to receive active drug (e.g., this compound) or a matching placebo in a double-blinded fashion [4].
    • Treatment Duration: The double-blind treatment period is 24 weeks, often followed by an open-label extension (OLE) period for long-term assessment [1].
  • 2. Patient Population:

    • Inclusion Criteria: Adults (aged 18-65) with a diagnosis of AA and ≥50% scalp hair loss, as measured by the SALT score, with an active episode of hair loss lasting ≥6 months but not more than 10 years [4] [2].
    • Exclusion Criteria: Patients receiving systemic immunosuppressants within 3 months or biologic therapies within 6 months of screening are typically excluded [2].
  • 3. Dosing and Administration:

    • The investigational product (this compound) is administered orally at 8 mg or 12 mg twice daily. The placebo group receives an identical tablet on the same schedule [4].
  • 4. Efficacy Assessments:

    • Primary Endpoint: The percentage of patients achieving a SALT score ≤20 at Week 24 [4]. The SALT score is a validated tool where 0 represents no scalp hair loss and 100 represents complete scalp hair loss.
    • Secondary Endpoints:
      • Percentage of patients achieving higher response thresholds (e.g., SALT ≤10) [4] [5].
      • Patient-Reported Outcomes (PROs), such as the Satisfaction with Hair PRO (SPRO) responder analysis [4] [2].
      • Time to onset of response (e.g., SALT responses at Weeks 8, 12, and 16) [5].
      • In OLE studies, the durability of response is a key outcome [1].
  • 5. Safety Assessments:

    • Monitoring: Treatment-emergent adverse events (TEAEs) are collected throughout the study. Specific laboratory monitoring includes complete blood count (CBC), lipid panels, and creatine phosphokinase (CPK) levels [1].
    • CYP2C9 Genotyping: Per the approved label, a CYP2C9 genotype test must be performed prior to treatment initiation. This compound is contraindicated in patients who are CYP2C9 poor metabolizers [1].

Mechanism of Action and Signaling Pathway

The efficacy of JAK inhibitors in alopecia areata is linked to their interruption of key inflammatory signaling pathways involved in the autoimmune attack on hair follicles.

G Cytokines Cytokines (IFN-γ, IL-15) CytokineReceptors Cytokine Receptors Cytokines->CytokineReceptors Binding JAK12 JAK1 / JAK2 CytokineReceptors->JAK12 Activation STATs STAT Proteins JAK12->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation GeneTranscription Pro-Inflammatory Gene Transcription Nucleus->GeneTranscription ImmuneAttack CD8+ NKG2D+ T-cell Mediated Hair Follicle Attack GeneTranscription->ImmuneAttack This compound This compound (JAK1/2 Inhibitor) This compound->JAK12 Inhibits

Diagram 1: JAK-STAT signaling pathway in alopecia areata and mechanism of this compound. The inhibitor blocks the phosphorylation of JAK1 and JAK2, disrupting the downstream inflammatory cascade that leads to hair follicle attack [2].

Critical Research Considerations

  • Dosing Schedule: The BID schedule is likely critical for maintaining continuous JAK-STAT pathway suppression, given the drug's pharmacokinetic profile. Future investigations into QD dosing would require new preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) studies.
  • Safety Profile: Consistent with other JAK inhibitors, this compound carries warnings for serious infections, malignancy, thrombosis, cardiovascular events, and laboratory abnormalities like elevated CPK [1]. These risks must be meticulously monitored in a trial setting.
  • Personalized Medicine: The requirement for pre-treatment CYP2C9 genotyping introduces a personalized medicine component to its use, which is a key consideration for clinical development and real-world implementation [1] [5].

References

SALT score assessment deuruxolitinib clinical trials methodology

Author: Smolecule Technical Support Team. Date: February 2026

SALT Score & Clinical Trial Methodology

The Severity of Alopecia Tool (SALT) is the standardized, quantitative instrument used in clinical trials to assess the extent of scalp hair loss and the efficacy of treatments like deuruxolitinib [1]. The methodology is as follows:

  • SALT Score Calculation: The scalp is divided into four areas: the left (18%) and right (18%) temporal areas, the vertex/frontal area (40%), and the occipital area (24%). The percentage of hair loss in each area is estimated and multiplied by the area's weight. The SALT score is the sum of these four values, ranging from 0 (no hair loss) to 100 (complete scalp hair loss) [1].
  • SALT Score Interpretation: The Alopecia Areata Investigator's Global Assessment (AA-IGA) translates the SALT score into severity categories. In clinical trials for this compound, which enrolled patients with moderate-to-severe AA, the focus was on patients with a baseline SALT score of 50 or higher [1].
  • Key Efficacy Endpoints: Primary efficacy endpoints in this compound trials typically included:
    • Absolute SALT Score: The proportion of patients achieving a SALT score ≤20 (≤20% scalp hair loss) or ≤10 (≤10% scalp hair loss) at Week 24 [2] [3].
    • Relative SALT Improvement: The proportion of patients achieving a 75% (SALT75) or 90% (SALT90) improvement from their baseline SALT score [4] [5].

The diagram below illustrates the JAK-STAT signaling pathway targeted by this compound.

JAK_STAT_Pathway Cytokine Cytokine (IFN-γ, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocation Inflammation Inflammatory Response (Hair Follicle Attack) Nucleus->Inflammation Gene Expression This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Diagram Title: JAK-STAT Signaling Pathway in Alopecia Areata

Efficacy Data from Clinical Trials

The following tables summarize the key efficacy findings for this compound from meta-analyses and pivotal clinical trials.

Table 1: Efficacy of this compound from Meta-Analysis (Week 24) [4]

Efficacy Measure Result (Mean Difference or Risk Ratio) 95% Confidence Interval p-value
Change in SALT Score MD = -47.26 (-53.47, -41.05) p < 0.00001
Patients achieving SALT75 RR = 93.66 (23.42, 374.65) p < 0.00001
Patients achieving SALT90 RR = 65.26 (16.28, 261.58) p < 0.00001

Table 2: Efficacy from THRIVE-AA Phase 3 Trials (Pooled Analysis) [3]

Efficacy Endpoint This compound 8 mg BID This compound 12 mg BID Placebo
Baseline Mean SALT Score 86.8 85.9 88.6
SALT50 at Week 8 17.9% Not reported 6.5%
SALT ≤20 at Week 24 31% Not reported Significantly lower

Table 3: Comparative Efficacy from Network Meta-Analysis (SUCRA values) [5] A higher SUCRA value (0-1) indicates better relative efficacy.

Treatment Regimen SALT Score Reduction Achieving SALT75 Achieving SALT50
Brepocitinib 30 mg 0.9831 0.8448 0.9567
This compound 12 mg 0.9245 0.9761 0.7690
This compound 8 mg 0.7736 0.8678 Not ranked in top 3
Ritlecitinib 50 mg Not ranked in top 3 Not ranked in top 3 0.8689

Application Notes & Protocols for SALT Assessment

For researchers implementing SALT assessment in clinical trials, standardized protocols are critical for data integrity.

Protocol 1: Standardized SALT Evaluation in Clinical Trials

  • Objective: To ensure consistent, reproducible, and quantitative assessment of scalp hair loss in alopecia areata clinical trials.
  • Materials: High-resolution digital camera, standardized photography setup (consistent lighting, background, and patient positioning), SALT scoring form, planimetry software (e.g., ImageJ for validation studies) [6].
  • Pre-Assessment Patient Preparation: Hair should be clean, dry, and styled to fully expose the scalp and hairline. Preferentially, hair should be parted in a standard manner (e.g., center part) [1].
  • Photographic Documentation: Capture standardized global photographs of the scalp in at least four views: frontal, right lateral, left lateral, and occipital. A close-up photograph of the scalp with a ruler included in the frame is recommended for planimetric validation [6].
  • SALT Scoring Procedure:
    • Visually inspect the entire scalp.
    • Mentally divide the scalp into the four standard areas.
    • Estimate the percentage of hair loss in each area.
    • Calculate the weighted contribution: (% loss in left temporal * 0.18) + (% loss in right temporal * 0.18) + (% loss in vertex/frontal * 0.40) + (% loss in occipital * 0.24).
    • Record the final SALT score (0-100).
  • Quality Control: To minimize inter-rater variability, SALT scores should be assessed by a single, trained, and blinded rater. If possible, perform retrospective assessment of photographs (SALT-P) in addition to live assessment (SALT-I), as SALT-P has been shown to correlate more closely with planimetric surface area measurements [6].

The workflow for this protocol is visualized below.

SALT_Workflow Start Patient Enrollment (Moderate to Severe AA) Prep Patient Preparation (Clean, dry, styled hair) Start->Prep Photo Standardized Scalp Photography (4 views: Frontal, Lateral, Occipital) Prep->Photo Inspect Blinded SALT Scoring (Visual inspection of quadrants) Photo->Inspect Calculate Calculate Weighted SALT Score Inspect->Calculate Record Record SALT Score (0-100) Calculate->Record Analyze Analyze Efficacy Endpoints (SALT ≤20, SALT75, SALT90) Record->Analyze

Diagram Title: SALT Score Assessment Workflow

Protocol 2: Addressing SALT Score Subjectivity with Planimetry

  • Objective: To validate SALT scores using an objective, quantitative measure of alopecic surface area, reducing physician-related subjectivity [6].
  • Materials: Scalp photograph with a reference ruler, computer with image analysis software (e.g., FIJI/ImageJ).
  • Procedure:
    • Open the scalp photograph in ImageJ.
    • Set the scale using the "Set Scale" function by measuring the known length (e.g., 1 cm) on the ruler in the image.
    • Manually trace the border of every distinct alopecic patch on the scalp using the polygon selection tool.
    • Use the "Measure" function to calculate the surface area of each traced patch in cm².
    • Sum the surface areas of all patches to get the total alopecic area.
  • Application: This objective measure can be used to define cut-off values for SALT categories (e.g., S1: ~60 cm², S2: ~100 cm²) and to verify the accuracy of clinical SALT scores, particularly in the S1 to S3 range where subjectivity is highest [6].

Safety and Tolerability Profile

While demonstrating promising efficacy, this compound's safety profile requires careful management.

  • Common Treatment-Emergent Adverse Events (TEAEs): The most frequently reported TEAEs in clinical trials included increased blood creatine phosphokinase (CPK), headache, and acne [4]. A meta-analysis found a significant risk ratio for elevated CPK (RR = 2.79) and a trend for headaches (RR = 1.49). Acne was particularly associated with the 12 mg dose [4].
  • Comparative Safety: A network meta-analysis noted that this compound exhibited a greater likelihood of causing adverse events compared to some other JAK inhibitors, whereas ritlecitinib 50 mg appeared to have a more favorable safety profile among high-dose oral JAK inhibitors [5].
  • Clinical Management: These AEs were generally manageable in clinical trials. However, CYP2C9 genotyping is required before prescription, as this compound is not recommended for individuals who are poor metabolizers of CYP2C9 [3].

Conclusion and Future Directions

This compound represents a significant advancement in AA treatment, showing rapid, substantial, and sustained hair regrowth in a majority of patients with moderate-to-severe disease within 24 weeks. Its efficacy is robust across various patient subgroups, though response in Black patients was not significant in one analysis, warranting further study [3].

The successful evaluation of this compound hinges on the rigorous application of the SALT score methodology. Future work should focus on integrating objective measures like digital planimetry to further standardize assessment and on generating long-term safety and efficacy data in real-world populations.

References

Efficacy and Patient-Reported Outcomes of Deuruxolitinib

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 meta-analysis provides a comprehensive evaluation of deuruxolitinib, a Janus kinase (JAK) inhibitor, for moderate to severe alopecia areata (AA). The analysis pooled data from three randomized controlled trials (RCTs) involving 1,372 patients, comparing this compound (at 8 mg and 12 mg doses) against a placebo [1].

The primary efficacy was measured using the Severity of Alopecia Tool (SALT), with a key secondary endpoint being the Hair Satisfaction Participant Reported Outcome (SPRO) scale. All assessments were made at week 24, and treatment-emergent adverse events (TEAEs) were specifically evaluated at week 28 [1].

The quantitative results demonstrate strong performance on both clinical and patient-centric measures, as summarized in the table below.

Outcome Measure Result Statistical Significance
SALT Score Improvement (Mean Change from Baseline) MD = -47.26 points [95% CI: -53.47, -41.05] p < 0.00001 [1]
Patients with ≥75% SALT Improvement (SALT75) RR = 93.66 [95% CI: 23.42, 374.65] p < 0.00001 [1]
Patients with ≥90% SALT Improvement (SALT90) RR = 65.26 [95% CI: 16.28, 261.58] p < 0.00001 [1]
SPRO Score Improvement (Mean Change) MD = -1.52 [95% CI: -1.76, -1.27] p < 0.00001 [1]
Patients with ≥2-point SPRO Improvement RR = 4.98 [95% CI: 3.79, 6.54] p < 0.00001 [1]
TEAE: Elevated Creatinine Phosphokinase (CPK) RR = 2.79 [95% CI: 1.5, 4.99] p = 0.0006 [1]
TEAE: Headache RR = 1.49 [95% CI: 0.98, 6.54] p = 0.06 (not significant) [1]
TEAE: Acne (12 mg dose) RR = 1.80 [95% CI: 0.84, 3.88] p = 0.13 (not significant) [1]

Experimental Protocol Summary

For researchers aiming to replicate or evaluate these studies, the following outlines the core methodology as described in the meta-analysis [1].

  • 1. Study Design: Randomized, double-blind, placebo-controlled trials.
  • 2. Participant Selection: Patients diagnosed with moderate to severe alopecia areata.
  • 3. Intervention Groups: Oral administration of this compound at 8 mg or 12 mg twice daily, compared against a placebo group.
  • 4. Primary Efficacy Endpoint:
    • Measure: Change from baseline in the Severity of Alopecia Tool (SALT) score.
    • Time Point: Week 24.
    • Assessment: A higher negative change in SALT score indicates greater hair regrowth.
  • 5. Key Secondary Endpoint:
    • Measure: Change from baseline in the Hair Satisfaction Participant Reported Outcome (SPRO) scale.
    • Time Point: Week 24.
    • Assessment: A negative change in SPRO score indicates improved patient satisfaction with their hair.
  • 6. Safety Assessment:
    • Measure: Incidence of Treatment-Emergent Adverse Events (TEAEs).
    • Time Point: Week 28.
    • Monitoring: Specific adverse events of interest included elevated blood creatinine phosphokinase (CPK) levels, headache, and acne.

JAK-STAT Pathway and Study Workflow

The therapeutic action of this compound and the flow of the clinical analysis can be visualized through the following diagrams created with Graphviz. The first diagram illustrates the drug's mechanism of action, while the second outlines the experimental workflow.

mechanism_of_action Mechanism of this compound in Alopecia Areata cluster_drug This compound Action IFN_Gamma IFN_Gamma JAK_Activation JAK-STAT Pathway Activation IFN_Gamma->JAK_Activation Immune_Attack Immune Attack on Hair Follicles JAK_Activation->Immune_Attack Hair_Loss Hair Loss Immune_Attack->Hair_Loss This compound This compound JAK_Inhibition JAK-STAT Pathway Inhibition This compound->JAK_Inhibition JAK_Inhibition->JAK_Activation Inhibits JAK_Inhibition->Immune_Attack Reduces

study_workflow Meta-Analysis Workflow of this compound Trials Search Systematic Literature Search Screening Study Screening Search->Screening Inclusion Inclusion/Exclusion Criteria Screening->Inclusion Data_Extraction Data Extraction Inclusion->Data_Extraction Efficacy_Analysis Efficacy Analysis (SALT, SPRO) Data_Extraction->Efficacy_Analysis Safety_Analysis Safety Analysis (TEAEs) Data_Extraction->Safety_Analysis Results Results Synthesis Efficacy_Analysis->Results Safety_Analysis->Results

Application Notes for Researchers

  • Patient-Centric Endpoints: The significant improvement in SPRO scores confirms that the clinical efficacy of this compound, as measured by SALT, translates into meaningful benefits from the patient's perspective. This strengthens the value of this compound as a treatment that addresses both clinical and quality-of-life goals [1].
  • Dose-Response Consideration: While both the 8 mg and 12 mg doses were effective, some adverse events like acne were more prominent at the 12 mg dose. This highlights a need for careful benefit-risk assessment and individualized dosing in clinical practice [1].
  • Safety Profile: The analysis indicates that TEAEs like elevated CPK, headache, and acne are associated with this compound but were generally manageable in the trial setting. Vigilant monitoring for these events, particularly over the long term, is recommended [1].
  • Context and Limitations: The evidence is based on a 24-week efficacy period. The meta-analysis calls for further research to establish the long-term safety and durability of response to this compound in patients with alopecia areata [1].

References

deuruxolitinib laboratory monitoring requirements CPK levels

Author: Smolecule Technical Support Team. Date: February 2026

CPK Elevation and Laboratory Monitoring for Deuruxolitinib

This compound is an oral Janus kinase (JAK) inhibitor approved for treating severe alopecia areata in adults. As with other drugs in its class, treatment is associated with specific laboratory abnormalities that require monitoring [1].

Treatment-Emergent CPK Elevation A dose-ranging meta-analysis of three randomized controlled trials (RCTs) involving 1,372 patients specifically identified an increased risk of elevated CPK levels in those treated with this compound compared to placebo [2] [3] [4]. The summary of this finding is shown in the table below.

Adverse Event Risk Ratio (RR) 95% Confidence Interval p-value
Increased CPK 2.79 (1.5, 4.99) 0.0006 [2]

In the phase 3 clinical trials, increased blood CPK was a common adverse event, reported in 5.3% of patients treated with this compound [5] [6]. It is important to note that these elevations were generally manageable and did not typically lead to treatment discontinuation in clinical trials [2].

Comprehensive Laboratory Monitoring Protocol

The following table summarizes the essential laboratory tests required before and during treatment with this compound, as outlined in the official prescribing information and clinical reviews [5] [1] [6].

Monitoring Parameter Baseline (Pre-Treatment) Ongoing Monitoring Notes / Action Criteria
CPK Levels Recommended As clinically indicated [1] -
CYP2C9 Genotyping Required (Contraindicated in poor metabolizers) Not required -
Complete Blood Count (CBC) Required Periodically [1] Do not initiate if ALC <500/mm³, ANC <1000/mm³, or Hgb <8 g/dL [1].
Lipid Panel Required Periodically [1] Monitor for treatment-emergent hyperlipidemia.
Hepatic Panel Required Periodically [1] -
Tuberculosis (TB) Screening Required Monitor for signs/symptoms during treatment [1] -
Hepatitis B/C Screening Required Not recommended in active HBV or HCV [1] -
Pregnancy Test For women of childbearing potential As clinically indicated [6] -

Experimental Protocol for CPK Assessment

For researchers and clinicians aiming to replicate the safety assessment of this compound from the pivotal trials, the following protocol outlines the methodology for monitoring CPK.

Objective: To evaluate the incidence and severity of treatment-emergent increases in serum creatine phosphokinase (CPK) in patients with moderate-to-severe alopecia areata treated with this compound.

Methodology:

  • Study Design: Randomized, placebo-controlled, double-blind Phase 3 trial (e.g., THRIVE-AA1) [7].
  • Participants: Adults (18-65 years) with ≥50% scalp hair loss, confirmed by SALT score [2].
  • Intervention: Oral this compound (8 mg or 12 mg twice daily) versus placebo.
  • CPK Measurement:
    • Assay: Serum CPK levels measured using standard clinical laboratory methods.
    • Time Points: Assessed at baseline, during treatment (e.g., Week 28 was a key time point in meta-analysis), and at the end of the treatment period [2] [4].
  • Data Analysis:
    • The incidence of CPK elevation is reported as a percentage of patients in each treatment group.
    • The risk ratio (RR) for CPK elevation is calculated for the this compound group compared to the placebo group [2].

Mechanism and Management of CPK Elevation

The diagram below illustrates the position of CPK monitoring within the overall safety assessment workflow for this compound treatment.

Start Patient on this compound Monitor Routine Clinical Monitoring Start->Monitor CPKCheck CPK Levels Checked Monitor->CPKCheck Decision CPK Elevated? CPKCheck->Decision Asx Asymptomatic Elevation Decision->Asx Yes Sx Symptomatic Elevation (e.g., muscle pain) Decision->Sx Yes ActAsx Continue Monitoring Continue Treatment Asx->ActAsx ActSx Evaluate for Myositis Consider Treatment Interruption Sx->ActSx

The exact biological mechanism by which JAK inhibitors like this compound cause CPK elevation is not fully understood [8]. The elevation may be related to mild, subclinical muscle inflammation or a direct effect on muscle cells. In clinical trials, these elevations were typically transient, asymptomatic, and resolved without intervention, and did not require dose modification [2] [6]. The prescribing information does not specify a CPK threshold for treatment interruption; management should be based on clinical judgment, the severity of elevation, and whether it is associated with symptoms like myalgia [1].

Conclusion

I hope this detailed application note is helpful for your research and development work. Should you require further information on other specific laboratory parameters or adverse events, please feel free to ask.


References

  • Frontiers | Evaluation of the efficacy and treatment-emergent adverse events of this compound for moderate to severe alopecia areata: a dose-ranging meta-analysis of 1,372 randomized patients. (2025). Frontiers in Medicine. [2]
  • PMC - PubMed Central. (2025). Abstract: Evaluation of the efficacy and treatment-emergent adverse events of this compound... PubMed Central. [3]
  • Cardiovascular Risk Management in Patients Treated with JAK Inhibitors. (2024). Journal of Cardiovascular Pharmacology. [9]
  • This compound - LiverTox - NCBI Bookshelf. (2024). National Institutes of Health. [8]
  • LEQSELVI (this compound) FAQ. (2025). National Alopecia Areata Foundation (NAAF). [5]
  • This compound Monograph for Professionals. (2024). Drugs.com. [1]
  • PubMed Abstract: Evaluation of the efficacy and treatment-emergent adverse events of this compound... (2025). PubMed. [4]
  • The JAK/STAT signaling pathway: from bench to clinic. (2021). Signal Transduction and Targeted Therapy. [10]
  • Selective JAK Inhibition With this compound Restores Hair Growth in Alopecia Areata. (2025). Dermatology Times. [6]
  • Efficacy and safety of this compound, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1). (2024). Journal of the American Academy of Dermatology. [7]

References

long-term extension study design deuruxolitinib

Author: Smolecule Technical Support Team. Date: February 2026

THRIVE-AA Long-Term Extension Study Design

The long-term efficacy and safety data for deuruxolitinib primarily come from the open-label extension (OLE) studies of the Phase 3 THRIVE-AA1 and THRIVE-AA2 trials [1]. The core design of these studies is summarized below.

Table 1: Key Elements of the THRIVE-AA Phase 3 Program and Open-Label Extension

Element Description
Compound This compound (formerly CTP-543), an oral selective inhibitor of Janus kinases (JAK) 1 and 2 [1] [2].
Indication Adults with moderate-to-severe alopecia areata [1] [3].
Initial Phase Two randomized, double-blind, placebo-controlled Phase 3 trials (THRIVE-AA1 and THRIVE-AA2) over 52 weeks [1].
Dosing in Core Study Patients received this compound (8 mg or 12 mg twice daily) or placebo [2].
Extension Phase Open-label extension (OLE) for patients who completed the initial 52-week study [1].
Dosing in OLE Patients from the core study continued or switched to this compound 8 mg twice daily [1].
Primary Efficacy Measure Severity of Alopecia Tool (SALT) score ≤20, indicating 20% or less scalp hair loss [3].

Long-Term Efficacy and Safety Outcomes

Data from the open-label extension studies show that this compound not only maintains hair regrowth but can lead to improved responses over time.

Table 2: Summary of Long-Term Efficacy and Safety from the OLE Studies

Category Findings

| Efficacy | - Durable Response: Patients maintained hair regrowth achieved during the initial 52-week period [1].

  • Improved Response: Some patients achieved even greater efficacy over time during the OLE [1]. | | Safety & Tolerability | - The therapy was found to be safe with a consistent profile over time [1].
  • Most Frequent Adverse Events (with 8 mg BID): Headache (12%), acne (10%), nasopharyngitis (8%), elevated serum creatine phosphokinase (CPK) (5%), and weight gain (3%) [2]. | | Serious Safety Events | - Thromboembolic Events: At the 8 mg BID dose, no events were reported in the first 52 weeks; one deep vein thrombosis (DVT) was reported later in the OLE. The 12 mg BID dose was associated with a higher incidence (5 events in the first 52 weeks) [2].
  • Infections: Serious infection rate was low (0.6%). Incidences of herpes simplex (1.8%) and herpes zoster (1.2%) were reported, with no observed tuberculosis reactivation [2].
  • Laboratory Abnormalities: Included dyslipidemia (5.8%), anemia (2%), neutropenia (1.3%), and elevated liver enzymes (<1%) [2]. |

Mechanism of Action and Experimental Protocol

Understanding the drug's mechanism is key to its application in research and development.

Mechanism of Action (MoA) Alopecia areata is an autoimmune disease where CD8+ T cells attack hair follicles, primarily driven by the JAK-STAT signaling pathway [4]. Cytokines like interleukin-15 (IL-15) and interferon-gamma (IFN-γ) bind to their receptors on immune and follicular epithelial cells, triggering JAK enzyme phosphorylation and activation of STAT proteins [4] [5]. Activated STATs dimerize and translocate to the nucleus, promoting the transcription of pro-inflammatory genes that perpetuate the autoimmune attack and disrupt hair follicle immune privilege [4] [5]. As a selective JAK1 and JAK2 inhibitor, this compound blocks this signaling cascade, reducing inflammation and allowing hair follicles to recover and re-enter the growth phase [2].

The diagram below illustrates this pathway and the site of this compound's inhibition.

G cluster_extra Cytokine Cytokine (e.g., IFN-γ, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_Pair JAK Pair (JAK1/JAK2) Receptor->JAK_Pair Activation STAT_Inactive STAT (Inactive) JAK_Pair->STAT_Inactive Phosphorylation STAT_Active STAT (Active) STAT_Inactive->STAT_Active Nucleus Nucleus STAT_Active->Nucleus Dimerization & Translocation Gene_Trans Gene Transcription ↑ Pro-inflammatory Signals Nucleus->Gene_Trans This compound This compound This compound->JAK_Pair Inhibits

Recommended Monitoring Protocol Based on the safety profile, the following monitoring is recommended for patients on this compound [2] [6]:

  • Baseline Testing:
    • Complete Blood Count (CBC) with differential.
    • Comprehensive Metabolic Panel, including liver enzymes (ALT, AST).
    • Fasting lipid panel.
    • Serologies for Hepatitis B/C and HIV.
    • Tuberculosis (TB) testing (e.g., interferon-gamma release assay or tuberculin skin test).
    • CYP2C9 genotyping (to identify poor metabolizers) [2] [6].
    • Pregnancy test for individuals of childbearing potential.
  • Follow-up Monitoring: Repeat CBC, liver enzymes, and lipid panel approximately every 3 months [2].

Future Directions in Alopecia Areata Treatment

Expert commentary suggests the future treatment landscape for chronic conditions like alopecia areata may involve sequential or combination therapies [1]. The goal is to use fast-acting agents like oral JAK inhibitors (e.g., this compound) to rapidly induce hair regrowth, then maintain the response with a targeted biologic therapy that may offer a more favorable long-term safety profile and require less intensive monitoring [1]. This approach aims to balance high efficacy with long-term patient safety.

References

deuruxolitinib combination therapy protocols other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Contraindication for Combination Therapy

The official prescribing information for deuruxolitinib (LEQSELVI) contains a clear warning against its use with other immunosuppressive drugs [1] [2] [3]:

> "LEQSELVI is not recommended for use in combination with other JAK inhibitors, biologic immunomodulators, cyclosporine or other potent immunosuppressants." [1]

This contraindication is in place because combining multiple immunosuppressive agents can dramatically increase the risk of serious infections, malignancies, and other adverse events associated with the JAK inhibitor class [2] [3].

Scientific and Clinical Rationale

The prohibition against combination therapy is rooted in the mechanism of action of JAK inhibitors and supported by clinical trial safety data.

  • Mechanism of Action: this compound is an oral selective inhibitor of Janus kinases JAK1 and JAK2. By blocking the JAK-STAT signaling pathway, it suppresses the immune-mediated attack on hair follicles, which allows for hair regrowth in alopecia areata [4] [3]. Using multiple agents that target this pathway would result in compounded immunosuppression.
  • Established Safety Profile: Clinical trials established the safety and efficacy of this compound as a monotherapy. The known adverse events are significant and would be expected to increase in frequency and severity with combined immunosuppression. The table below summarizes key safety data from monotherapy use [1] [4].
Safety Aspect Observed Adverse Events (Monotherapy)
Most Common Adverse Reactions (≥1%) Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Increased blood creatine phosphokinase (5%), Hyperlipidemia, Fatigue, Weight increase [1] [4].
Serious Risks (Boxed Warning) Serious infections; increased risk of mortality, malignancies, major adverse cardiovascular events (MACE), and thrombosis [2].
Thrombotic Events In clinical trials, thrombotic events (e.g., DVT, PE) were dose-related. No events at 8 mg BID in initial 52 weeks; events observed at a higher 12 mg BID dose [4].

Alternative Research and Clinical Directions

Given the contraindication of combination therapy, current research and clinical practice are focused on other strategic approaches:

  • Optimizing Monotherapy: Research indicates that the efficacy of this compound is dose-dependent. One network meta-analysis found that a higher 12 mg twice-daily dosage was the most effective JAK inhibitor for achieving stringent clinical endpoints, though the approved and recommended dose is 8 mg twice daily [5]. This suggests that dose optimization of a single agent is a primary path for improving outcomes.
  • Sequential Therapy: An expert commentary on the future of alopecia areata treatment suggested a potential strategy of using rapid-acting oral JAK inhibitors to induce hair regrowth, followed by maintenance with a biologic agent with a different mechanism of action, should such treatments become available and approved [6].
  • Robust Safety Monitoring: All systemic JAK inhibitors, including this compound, require careful patient selection and consistent laboratory monitoring. Key baseline and ongoing tests include:
    • CYP2C9 genotyping (unique to this compound) [1] [4].
    • Complete Blood Count (CBC) with differential [4] [2].
    • Liver function tests (AST/ALT) [4].
    • Fasting lipid panel [4] [2].
    • Screening for active or latent Tuberculosis (TB) [1] [2].
    • Viral hepatitis screening [2].

Experimental Protocol Considerations

While combination with other JAK inhibitors is not permissible, the following summary outlines the core protocol for this compound monotherapy based on its approved label, which can serve as a foundation for research design [1] [4] [2].

  • 1. Patient Selection: The study population should be adults with severe alopecia areata, typically defined as ≥50% scalp hair loss as measured by the SALT score. Key exclusion criteria must include conditions that predispose patients to serious infection or thrombosis.
  • 2. Pretreatment Screening (Baseline):
    • Genetic Testing: Determine CYP2C9 genotype; exclude poor metabolizers.
    • Concomitant Medications: Exclude patients taking moderate or strong CYP2C9 inhibitors.
    • Infection Workup: Test for latent TB; screen for active TB and viral hepatitis (HBV/HCV).
    • Laboratory Assessments: Obtain CBC with differential, liver enzymes (AST/ALT), and a fasting lipid panel.
    • Vaccinations: Ensure patients are up to date with all immunizations, including herpes zoster vaccination. Live vaccines are to be avoided during treatment.
  • 3. Dosing Regimen:
    • The approved dosage is 8 mg taken orally twice daily, with or without food [1] [2].
    • Clinical trials have explored a 12 mg twice-daily dose, which showed higher efficacy but also a higher incidence of adverse events, including thrombotic events [5] [4].
  • 4. Efficacy Assessment:
    • The primary efficacy endpoint is typically the proportion of patients achieving a SALT score ≤20 (meaning 20% or less scalp hair loss) at Week 24 [1] [7].
    • A more stringent endpoint of SALT score ≤10 is also commonly assessed [5] [7].
  • 5. Safety Monitoring (Ongoing):
    • Monitor for clinical signs of infection, thrombosis, and cardiovascular events.
    • Repeat laboratory monitoring (CBC, lipids, liver enzymes) periodically, for example, every 3 months [4].
    • For specific laboratory abnormalities, the protocol should include clear guidelines for treatment interruption and resumption.

JAK-STAT Pathway and Drug Mechanism

The following diagram illustrates the mechanism of this compound as a monotherapy, acting on the JAK-STAT pathway which is central to the inflammation in alopecia areata.

G Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Inflammatory Gene Transcription STAT->Nucleus Dimerizes & Translocates ImmuneAttack Autoimmune Attack on Hair Follicles Nucleus->ImmuneAttack HairLoss Hair Loss ImmuneAttack->HairLoss This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

References

deuruxolitinib treatment duration optimal timeline hair regrowth

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Timeline and Quantitative Hair Regrowth Data

Clinical trials demonstrate that deuruxolitinib induces rapid and sustained hair regrowth. The table below summarizes key efficacy endpoints from Phase 3 trials over 24 and 52 weeks.

Time Point Dosage Primary Efficacy Endpoint (SALT Score ≤20) Key Secondary Endpoints
Week 24 [1] [2] 8 mg BID 29.6% SPRO Responders: 42.1%
Week 24 [1] [2] 12 mg BID 41.5% SPRO Responders: 53.0%
Week 24 [1] [2] Placebo 0.8% SPRO Responders: 4.7%
Week 52 (OLE) [3] 8 mg or 12 mg BID (continuous) 62.0% -
Week 52 (OLE) [3] Placebo → 12 mg BID (switched at W24) 58.4% -

SALT Score: Severity of Alopecia Tool; a score of ≤20 represents 80% or more scalp hair coverage [1]. SPRO Responder: A patient-reported outcome meaning "Satisfaction with Hair PRompt," indicating a patient's satisfaction with their hair [1]. OLE: Open-Label Extension phase of the trial where all participants received the active drug [3].

  • Rapid Onset: Significant hair regrowth versus placebo is observed as early as Week 8 of treatment [2].
  • Durability and Improvement Over Time: Efficacy curves continue to climb through Week 52, indicating that hair regrowth is not only sustained but improves with longer treatment duration [3]. In long-term extension studies, 99.6% of initial responders maintained their response [4].

Safety Profile and Tolerability

The safety profile of this compound is consistent with the known class effects of oral JAK inhibitors [1] [5].

  • Common Adverse Events: Most treatment-emergent adverse events (TEAEs) were mild or moderate in severity [1]. The most common (≥1%) include headache, acne, nasopharyngitis (common cold), elevated creatine phosphokinase (CPK), hyperlipidemia, fatigue, weight gain, and herpes infections [6] [5].
  • Serious Risks: this compound carries a Boxed Warning for serious infections, malignancies, major adverse cardiovascular events (MACE), thrombosis, and increased all-cause mortality, consistent with other JAK inhibitors [5].
    • In clinical trials, the incidence of serious adverse events over 52 weeks was less than 2% for either dose. Serious infections were reported in 0.4-0.6% of patients, and opportunistic infections were rare (0.1-0.2%) [3].
    • A small number of thrombotic events (e.g., pulmonary embolism, deep vein thrombosis) were observed, primarily at the 12 mg dose in patients with underlying risk factors [3] [7].
  • Laboratory Abnormalities: Monitoring should include checks for lymphopenia, neutropenia, anemia, thrombocytosis, and elevated lipid levels [6] [5].

Mechanism of Action and Pharmacological Basis

This compound is an orally available, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [6].

G Cytokine Cytokine (e.g., IFN-γ, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Inflammation Inflammatory Response & Hair Follicle Attack Nucleus->Inflammation Gene Expression This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound in alopecia areata.

  • Deuterated Chemistry: this compound is a deuterated analog of ruxolitinib. The substitution of hydrogen with deuterium at key positions slows its oxidative metabolism, primarily by the CYP2C9 enzyme. This results in a longer half-life and prolonged pharmacological activity, enabling twice-daily dosing [6].
  • Dosing Consideration: Due to its metabolism by CYP2C9, testing for CYP2C9 metabolizer status is recommended before initiation. Coadministration with moderate or strong inhibitors of CYP2C9 (e.g., fluconazole) is contraindicated as it can lead to markedly increased plasma levels of this compound [8] [7].

Application Notes & Clinical Protocol

This section outlines a detailed clinical protocol for researchers and clinicians based on the FDA-approved label and pivotal trial designs.

Patient Selection and Pre-Treatment Assessment (Screening/Baseline)
  • Indication: Adults with severe alopecia areata, defined as ≥50% scalp hair loss, including those with alopecia totalis and universalis [1] [5].
  • Exclusion Criteria:
    • Active, serious infection.
    • Pregnancy or breastfeeding.
    • Hypersensitivity to this compound.
    • Concomitant use with other JAK inhibitors, biologic immunomodulators, cyclosporine, or potent immunosuppressants [6] [5].
  • Baseline Evaluations & Laboratory Tests:
    • Clinical Assessment: Document SALT score and patient-reported outcomes (e.g., Hair SPRO).
    • Laboratory Workup:
      • Complete Blood Count (CBC)
      • Comprehensive Metabolic Panel (including liver enzymes)
      • Lipid Panel
      • Creatine Phosphokinase (CPK)
      • Hepatitis B and C Screening (HBsAg, anti-HBc) [8] [5]
      • Tuberculosis (TB) Screening (e.g., interferon-gamma release assay) [5]
    • Genetic Test: CYP2C9 metabolizer status must be determined. Avoid use in patients who are CYP2C9 poor metabolizers [8] [7].
Dosing and Administration Protocol
  • Recommended Dosage: 8 mg orally twice daily, with or without food [7] [5].
  • Dose Adjustment: The 12 mg twice daily dose was investigated but not approved by the FDA. Some experts suggest considering it in cases of inadequate response to the 8 mg dose, weighing the efficacy benefit against the potentially higher risk of adverse events [3] [7].
  • Treatment Interruption: Temporarily interrupt dosing in patients with:
    • Serious infection until the infection is controlled.
    • Significant hematologic abnormalities (e.g., severe neutropenia).
    • ALT or AST elevations >5x ULN (Until liver enzymes return to near normal) [8].
Efficacy and Safety Monitoring Schedule

A structured monitoring plan is critical for managing treatment.

Monitoring Parameter Baseline Frequency During Treatment
Clinical Efficacy SALT Score Every 8-12 weeks for the first 24 weeks, then every 12-24 weeks.
Safety Labs (CBC, Lipid Panel, LFTs, CPK) X Every 12 weeks for the first 6 months, then as clinically indicated [5].
Infection Surveillance TB & Hepatitis Serology Continuously; assess for signs/symptoms of infection at every visit.
Cardiovascular/Thrombotic Risk History & Risk Factors Monitor for signs (e.g., shortness of breath, leg pain) at each visit.

Conclusion and Research Outlook

This compound represents a significant advancement in the treatment of severe alopecia areata, characterized by its rapid onset of action and robust, sustained efficacy over at least 52 weeks. The optimal treatment timeline involves initiating therapy at 8 mg twice daily and continuing for a minimum of 24 weeks to assess initial response, with ongoing treatment to maintain and further improve hair regrowth.

For researchers, key areas for further investigation include:

  • Long-term safety and efficacy beyond one year in real-world settings.
  • Optimal strategies for treatment cessation or maintenance dosing and understanding the risk of relapse.
  • Head-to-head comparative studies with other JAK inhibitors (baricitinib, ritlecitinib) to delineate its specific place in the treatment hierarchy.

References

managing deuruxolitinib treatment-emergent adverse events TEAEs

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Common TEAEs and Incidence Rates

The following table summarizes the most frequently reported TEAEs from pooled analyses of the phase 3 THRIVE-AA1 and THRIVE-AA2 trials, involving over 1,300 patients [1] [2] [3].

Adverse Event Incidence (in patients receiving 8 mg BID, unless noted) Typical Severity & Notes
Headache ~12% of patients [3] Generally mild to moderate [4]. Risk Ratio vs. placebo: 1.49 (95% CI: 0.98-6.54) [1].
Acne ~10% of patients [3] More frequent and significant with the 12 mg BID dose (not approved) [1] [4].
Increased Blood Creatine Phosphokinase (CPK) ≥5% of patients [2] RR vs. placebo: 2.79 (95% CI: 1.5-4.99); typically mild, asymptomatic, and transient [1].
Upper Respiratory Infections ~8% of patients [3] Includes nasopharyngitis [2]. Most events were mild to moderate [2].

Monitoring and Management Protocols

Here are detailed methodologies for monitoring and managing key adverse events based on clinical trial protocols and expert recommendations.

1. Elevated Creatine Phosphokinase (CPK)

  • Monitoring Protocol: Check blood CPK levels at baseline and periodically during treatment, as guided by clinical context [1] [2]. In trials, elevations were typically asymptomatic and did not lead to discontinuation [1].
  • Management Protocol: For significant elevations (e.g., >5x upper limit of normal [ULN]), consider temporary treatment interruption until levels decrease. Permanently discontinue deuruxolitinib if CPK levels are >20x ULN or if accompanied by symptoms of myositis [5].

2. Acne

  • Monitoring Protocol: Conduct routine skin examinations during patient follow-up. Note that acne was a more common finding with the higher 12 mg dose [1].
  • Management Protocol: Most cases are manageable with standard topical or oral acne therapies. The events in clinical trials were generally mild to moderate and rarely led to drug discontinuation [4] [3].

3. Headache

  • Monitoring Protocol: Inquire about headaches at patient visits. In trials, headaches were a common but mild to moderate adverse event [4].
  • Management Protocol: Manage with standard analgesic treatments. The risk of headache in patients on this compound was not statistically significantly different from placebo in the meta-analysis [1].

4. Boxed Warning & Serious Adverse Event Monitoring this compound carries a boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis, consistent with the JAK inhibitor class [4]. While these specific events were not reported in the this compound phase 3 trials for alopecia areata [4] [6], the following monitoring is critical based on the class warning.

  • Monitoring Protocol:
    • Serious Infections: Screen for active and latent tuberculosis (TB), hepatitis B, and other viral infections before initiating therapy. Monitor for all infections during treatment [5] [3].
    • Malignancy: Assess patient risk, including smoking history. Monitor for malignancy as per standard of care [3].
    • Thrombosis: Be vigilant for signs and symptoms of deep vein thrombosis (DVT) and pulmonary embolism (PE). Note that in the phase 3 trials, thromboembolic events were reported in the 12 mg group but not the 8 mg group [7].
    • Major Adverse Cardiovascular Events (MACE): Monitor patients with cardiovascular risk factors [3].

Experimental Workflow for Adverse Event Analysis

The diagram below outlines a systematic workflow for analyzing and managing TEAEs in a clinical or research setting, based on the structure of the referenced studies.

tea_workflow start Patient on this compound event_occur Adverse Event Occurs start->event_occur assess Assess Severity & Relationship to Drug event_occur->assess grade Grade Severity assess->grade action_mild Mild/Moderate TEAE grade->action_mild action_severe Severe/Serious TEAE grade->action_severe manage_mild Continue Drug Symptomatic Management action_mild->manage_mild document Document & Report manage_mild->document manage_severe Interrupt Dosing Evaluate Patient action_severe->manage_severe manage_severe->document

Frequently Asked Questions for Research and Development

Q1: How does the safety profile of this compound compare to other JAK inhibitors like baricitinib and ritlecitinib? While head-to-head trials are lacking, available data suggests the safety profile of the approved 8 mg BID dose is generally on par with other JAK inhibitors in this class for alopecia areata [7]. A key differentiator is that this compound requires pre-treatment genetic testing for CYP2C9 metabolizer status before prescription, which can delay initiation by about a week [7].

Q2: What is the hepatotoxicity profile of this compound? this compound has a low potential for drug-induced liver injury. In pre-licensure trials, serum aminotransferase elevations occurred in less than 1% of patients, were typically mild and transient, and did not lead to dose adjustment or discontinuation. No instances of clinically apparent acute liver injury were reported [5]. However, due to its mechanism of action, it has the potential to cause reactivation of hepatitis B, so pre-treatment screening is advised [5].

Q3: Were there any thromboembolic events in the clinical trials? Yes, but with an important dose relationship. In the clinical trials, several pulmonary emboli and a deep vein thrombosis (DVT) were reported in patients taking the 12 mg BID dose. These events were not reported in patients taking the approved 8 mg BID dose [7].

Q4: What is the long-term safety and durability of response for this compound? Open-label extension studies have shown sustained efficacy. In pooled data, 76.6% of patients who entered the extension phase achieved a SALT score ≤20 (80% scalp coverage) by week 68 using observed data. Furthermore, 99.6% of initial responders maintained their response, indicating durable hair regrowth [8]. As with all JAK inhibitors, long-term safety data is still being gathered, and vigilant monitoring remains necessary [1].

References

deuruxolitinib elevated creatinine phosphokinase CPK management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Quantitative Profile of CPK Elevation

The table below summarizes the frequency and risk of CPK elevation from pooled clinical trial data.

Metric Findings Source / Notes
Overall Incidence 5% of patients (8 mg BID dose) [1] Phase 3 clinical trials (THRIVE-AA1 & AA2)
Risk Ratio (vs. Placebo) RR = 2.79, 95% CI = (1.5, 4.99), p = 0.0006 [2] [3] [4] Meta-analysis of 3 RCTs (n=1,372)
Comparative JAK Inhibitor Risk Ritlecitinib also showed significantly elevated CPK (RR = 2.31) [5] Network meta-analysis (n=3,840)
Dose Dependency Trend observed; acne was significant at 12 mg, but CPK elevation was reported for the standard 8 mg BID dose [2] [1] Subgroup analysis

Clinical Management and Monitoring Protocol

For researchers designing clinical trials or monitoring plans, here is a structured approach to managing CPK elevation.

  • Baseline Assessment: Obtain a baseline CPK level before initiating treatment [6] [1].
  • Routine Monitoring: Periodically check CPK levels during treatment. The specific frequency should be defined in the study protocol, aligned with standard monitoring for other parameters like CBC and lipids [6] [7].
  • Assessment of Symptoms: Vigilantly monitor patients for new or unexplained symptoms, particularly myalgia (muscle pain), muscle weakness, or brown/discolored urine [8].
  • Dosage Modification: The prescribing information does not specify a CPK threshold for dosage interruption. Management should be based on clinical judgment, assessing the severity of elevation and presence of symptoms. Treatment interruption may be necessary for significant elevations, especially if accompanied by symptoms [6].
  • Differential Diagnosis: In cases of significant CPK elevation, rule out other causes such as strenuous physical activity, intramuscular injections, statin use, or other underlying medical conditions.
  • Resumption of Therapy: Consider re-initiating deuruxolitinib at the same or a lower dose once CPK levels have decreased and any associated symptoms have resolved. Continuous monitoring is recommended thereafter.

Experimental Data and Assessment Workflow

The core efficacy trials for this compound used the following methodology to assess safety, which can serve as a reference for future study designs.

  • Study Reference: Phase 3 THRIVE-AA1 and THRIVE-AA2 trials [9] [1].
  • Primary Efficacy Endpoint: The change in the Severity of Alopecia Tool (SALT) score from baseline to Week 24 [2] [3].
  • Safety Assessment: Treatment-emergent adverse events (TEAEs) were systematically collected and evaluated up to Week 28. CPK levels were measured as a part of laboratory safety assessments [2] [4].
  • Statistical Analysis: The risk of adverse events like elevated CPK was expressed as a risk ratio (RR) with a 95% confidence interval, comparing the this compound group to the placebo group [2].

The logical workflow for assessing and managing CPK elevation in a clinical trial setting is summarized in the diagram below.

cpk_management Start Baseline CPK Measurement Monitor Routine CPK Monitoring Start->Monitor Decision1 CPK Elevated? Monitor->Decision1 Assess Assess for Symptoms (e.g., Myalgia, Weakness) Decision1->Assess Yes Continue Continue Therapy & Monitoring Decision1->Continue No Decision2 Symptoms Present or Severely Elevated? Assess->Decision2 Decision2->Continue No/Mild Interrupt Interrupt this compound Rule Out Other Causes Decision2->Interrupt Yes/Severe Resolve CPK Levels Decrease & Symptoms Resolve Interrupt->Resolve Decision3 Consider Rechallenge Resolve->Decision3 Decision3->Monitor Proceed with Caution

Overall Safety and Risk Management Context

It is crucial to understand that CPK elevation occurs within the broader safety profile of JAK inhibitors. This compound carries Boxed Warnings for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [6] [7]. Therefore, a comprehensive risk management plan is essential.

  • CPK in Context: Elevated CPK is a manageable laboratory abnormality. In clinical trials, most cases were asymptomatic and did not lead to drug discontinuation [2] [1].
  • Integrated Monitoring: CPK should be monitored alongside other required parameters, including CBC with differential, liver enzymes, and fasting lipid panel [6] [1].
  • Unique Requirement: Prior to initiation, CYP2C9 genotyping is mandatory. This compound is contraindicated in patients who are CYP2C9 poor metabolizers or are taking moderate or strong CYP2C9 inhibitors, as this can lead to higher drug exposure and an increased risk of adverse reactions [6] [1].

References

deuruxolitinib associated headache acne mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

The table below summarizes the core information on these treatment-emergent adverse events (TEAEs) for a quick reference.

Question Evidence & Quantitative Summary

| How common are headaches? | Risk Ratio (RR) vs. Placebo: 1.49 (95% CI: 0.98, 6.54), p=0.06 [1] [2] [3]. Clinical Significance: The effect was not statistically significant across the analyzed trials, and headaches are a commonly reported event [4]. | | How common is acne? | Risk Ratio (RR) vs. Placebo: 1.80 (95% CI: 0.84, 3.88), p=0.13. The effect was more pronounced and significant at the 12 mg twice-daily dose [1] [2] [3]. | | Are there any patient-specific risk factors for acne? | Yes. A recent study found that patients with a history of acne had nearly six times the odds of developing JAK inhibitor-associated acne. Those who developed acne were also significantly younger (mean age 33.6) than those who did not (mean age 44.9) [5]. | | What is the typical onset and severity? | Acne typically appears early in treatment: within 1 month for many patients, and most cases within 3 months. In one study, 55% of cases were mild, 31% moderate, and 14% severe [5]. |

Adverse Event Management Pathways

For a visual guide to the general clinical management logic for these adverse events, please refer to the following workflow diagrams.

Start Patient presents with TEAE (Headache or Acne) Headache Headache Reported Start->Headache Acne Acne Reported Start->Acne AssessHeadache Assess severity, frequency, and impact Headache->AssessHeadache ManageMild For mild cases: - Supportive care - Monitor AssessHeadache->ManageMild ManageSevere For severe/persistent cases: - Consult neurologist - Consider dose modification per protocol AssessHeadache->ManageSevere AssessAcne Assess severity and patient history Acne->AssessAcne History History of Acne? AssessAcne->History ManageAcne Manage with topical/oral therapies as appropriate History->ManageAcne Yes MonitorDose Monitor closely; acne is dose-dependent (12 mg BID) History->MonitorDose No

Proactive Monitoring & Preemptive Strategies

Integrating risk assessment into study protocols can help mitigate these adverse events.

  • Pre-Treatment Screening for Acne: Before initiating deuruxolitinib, actively screen participants for a personal history of acne. Those with a positive history should be counseled on their higher risk and monitored more closely in the initial 1-3 months of treatment [5].
  • Dose Dependency Awareness: Understand that acne appears to be a dose-dependent adverse event. The 12 mg twice-daily dose carries a higher risk, which is a critical consideration for dose selection in trial design and for understanding the drug's safety profile [1].
  • CYP2C9 Genotyping: Note that this compound requires CYP2C9 genotyping prior to prescription in a clinical setting to identify poor metabolizers, as this impacts drug tolerance [6] [7]. While this is a clinical practice requirement, it highlights the importance of considering metabolic factors in patient management.

Summary

  • Headaches are a known TEAE, though meta-analysis did not show a statistically significant increase over placebo.
  • Acne is a more defined, dose-dependent TEAE, strongly associated with patient history and younger age.
  • Management strategies are primarily clinical and involve assessment, symptomatic treatment, and, in persistent cases, dose modification.

References

deuruxolitinib dose reduction guidelines adverse event management

Author: Smolecule Technical Support Team. Date: February 2026

Key Precautions and Required Monitoring

Deuruxolitinib carries a US Boxed Warning for increased risks of serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [1]. The following monitoring protocols are recommended.

Pre-Treatment Requirements
  • CYP2C9 Genotyping: Dose administration is contraindicated in patients who are CYP2C9 poor metabolizers. An FDA-approved test for this is not currently available [1] [2].
  • Infection Screening: Test for latent tuberculosis (TB) before and during therapy. The drug is not recommended for patients with active TB or active hepatitis B or C [1].
  • Vaccinations: Complete all necessary immunizations, including herpes zoster, prior to treatment initiation [1].
Monitoring During Treatment

The following parameters should be monitored prior to and during treatment as clinically appropriate [1]:

  • Infections: Actively monitor for signs and symptoms of infection.
  • Hematologic: Complete blood count (for anemia, neutropenia, lymphopenia).
  • Hepatic: Hepatitis B status in carriers.
  • Metabolic: Lipid parameters.
  • Gastrointestinal: For signs/symptoms of gastrointestinal perforation in at-risk patients.

Experimental Protocol & Clinical Data Summary

For researchers designing studies or analyzing data, the following table summarizes efficacy and adverse event outcomes from a recent meta-analysis of three RCTs (n=1,372 patients) over 24-28 weeks [3].

Outcome Measure Result (this compound vs. Placebo) Statistical Significance
SALT Score Improvement (Mean Change from Baseline) MD = -47.26 [95% CI: -53.47, -41.05] p < 0.00001 [3]
Achieved ≥75% SALT Improvement (SALT75) RR = 93.66 [95% CI: 23.42, 374.65] p < 0.00001 [3]
Achieved ≥90% SALT Improvement (SALT90) RR = 65.26 [95% CI: 16.28, 261.58] p < 0.00001 [3]
Treatment-Emergent Adverse Events (TEAEs)
Elevated Creatine Phosphokinase (CPK) RR = 2.79 [95% CI: 1.5, 4.99] p = 0.0006 [3]
Headache RR = 1.49 [95% CI: 0.98, 6.54] p = 0.06 (not significant) [3]
Acne RR = 1.80 [95% CI: 0.84, 3.88] p = 0.13 (not significant) [3]

Adverse Event Management Workflow

The diagram below outlines the decision-making workflow for managing key adverse events during this compound treatment.

Start Patient on this compound Experiences Adverse Event AE_Infection Serious Infection Start->AE_Infection AE_Hematologic Hematologic Abnormality Start->AE_Hematologic AE_CPK Elevated CPK Start->AE_CPK AE_Headache Headache Start->AE_Headache AE_Acne Acne Start->AE_Acne Action_Hold Interrupt this compound Dosing AE_Infection->Action_Hold AE_Hematologic->Action_Hold Action_Monitor Continue Drug Monitor Patient AE_CPK->Action_Monitor Action_Manage Provide Standard Symptomatic Care AE_Headache->Action_Manage AE_Acne->Action_Manage Action_AssessDose Assess for Dose Dependency AE_Acne->Action_AssessDose Action_Resume Resume Dosing When Parameter Normalizes Action_Hold->Action_Resume Infection Controlled Action_Hold->Action_Resume ALC ≥500, ANC ≥1000, or Hb ≥8

References

managing deuruxolitinib drug interactions live vaccines

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Deuruxolitinib and Live Vaccine Interactions

  • FAQ 1: What is the specific risk of taking live vaccines with this compound? this compound is a Janus kinase (JAK) inhibitor that suppresses the immune system. Administering a live vaccine during this time poses a significant risk of triggering the actual infection the vaccine is meant to prevent. This is because the weakened pathogen in the live vaccine may replicate unchecked in an immunocompromised host [1] [2].

  • FAQ 2: Which vaccines are considered live and should be avoided? You should avoid all live vaccines. The table below lists examples of live vaccines that are explicitly mentioned in the prescribing information as being incompatible with this compound therapy [3] [2].

Vaccine Type Examples
Viral Influenza (nasal spray), Measles, Mumps, Rubella (MMR), Varicella (chickenpox), Zoster (shingles), Yellow Fever, Smallpox/Monkeypox, Adenovirus (types 4 & 7)
Bacterial Bacillus Calmette-Guérin (BCG for TB), Typhoid (oral), Cholera (live)
  • FAQ 3: What are the clinical protocols for vaccination in patients on this compound? The recommended protocol involves a structured approach before, during, and after treatment [1] [4] [2]:
    • Prior to Initiation: Complete all necessary immunizations, including the herpes zoster vaccination, according to current immunization guidelines before starting this compound.
    • During Treatment: Avoid the use of live vaccines during or immediately prior to this compound treatment.
    • Household Contact: Patients should avoid contact with household members who have recently received live vaccines, as there is a chance the virus could be transmitted [3].

Experimental & Clinical Management Workflow

The following diagram outlines the key decision points and clinical protocols for managing live vaccine administration in the context of this compound therapy, based on the prescribing information.

Start Patient Candidate for This compound PreCheck Pre-Treatment Screening: - Update Immunizations - Administer Live Vaccines if required Start->PreCheck Decision Initiate this compound Treatment PreCheck->Decision Action During Treatment: - Live Vaccines CONTRAINDICATED - Avoid contact with individuals who received live vaccines Decision->Action Monitor Monitor for Signs of Infection Action->Monitor End Patient Safety Maintained Monitor->End

Detailed Pretreatment Screening Protocol

Before a patient begins this compound therapy, a comprehensive pretreatment screening must be performed. This protocol is critical for mitigating risks associated with immunosuppression.

  • 1. Immunization Review and Administration

    • Objective: To ensure the patient is optimally protected against vaccine-preventable diseases before immunosuppression begins.
    • Procedure: a. Obtain a complete vaccination history. b. Consult the latest CDC/ACIP or relevant national immunization guidelines. c. Administer any indicated live vaccines (e.g., MMR, Zoster) at least 4 weeks prior to the first dose of this compound, if the patient is eligible. d. Administer any indicated inactivated or non-live vaccines (e.g., flu shot, COVID-19, pneumococcal).
    • Citation: This is a standard requirement outlined in the prescribing information [1] [4] [2].
  • 2. Screening for Infections

    • Objective: To identify and manage latent or active infections that could be exacerbated by JAK inhibition.
    • Procedure: a. Tuberculosis (TB): Perform a test for latent TB (e.g., IGRA or TST). If positive, initiate preventive antimycobacterial therapy prior to this compound use. Do not use in patients with active TB [1] [2]. b. Viral Hepatitis: Screen for Hepatitis B (HBsAg, anti-HBc) and Hepatitis C in accordance with clinical guidelines. This compound is not recommended in patients with active hepatitis B or C [1] [4]. c. Complete Blood Count (CBC): Obtain a baseline CBC. Do not initiate therapy in patients with an Absolute Lymphocyte Count (ALC) <500/mm³, Absolute Neutrophil Count (ANC) <1000/mm³, or hemoglobin <8 g/dL [1] [2].
  • 3. CYP2C9 Genotyping and Drug Interaction Check

    • Objective: To prevent toxic plasma levels of this compound due to metabolic issues.
    • Procedure: a. Perform genetic testing to determine the patient's CYP2C9 genotype. This compound is contraindicated in patients who are CYP2C9 poor metabolizers [1] [2]. b. Evaluate the patient's medication list for concomitant use of moderate or strong CYP2C9 inhibitors (e.g., fluconazole). Concomitant use is contraindicated [1] [3] [2].

Summary of Key Contraindications

For a quick reference, the table below summarizes the absolute contraindications related to live vaccines and metabolic factors.

Contraindication Category Specific Restriction Clinical Rationale
Live Vaccines Avoid during and immediately prior to therapy. Risk of vaccine-induced infection in immunocompromised patients [1] [2].
CYP2C9 Poor Metabolizers Contraindicated (based on genotype). Leads to higher drug exposure, increasing risk of serious adverse reactions [1] [2].
CYP2C9 Inhibitors Contraindicated with moderate or strong inhibitors (e.g., fluconazole). Increases this compound plasma concentrations, raising the risk of toxicity [1] [3] [2].

References

deuruxolitinib laboratory abnormalities monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Monitoring Protocol & Adverse Events

The table below summarizes the laboratory monitoring requirements for deuruxolitinib based on the prescribing information and clinical trial analysis.

Monitoring Parameter Baseline Assessment Ongoing Monitoring Frequency Action Level / Notable Abnormalities
CYP2C9 Genotyping Required; contraindicated in poor metabolizers [1]. N/A Do not initiate therapy in poor metabolizers [1].
Complete Blood Count (CBC) Required [1] [2]. Periodically [1] (e.g., every 3 months [2]). Do not initiate if ALC <500/mm³, ANC <1000/mm³, or Hgb <8 g/dL. Interrupt therapy if values fall below these levels [1].
Lipid Panel Required (as part of cardiovascular risk evaluation) [1] [2]. Periodically [1]. Manage dyslipidemia accordingly [1].
Hepatic Panel Required [2]. Periodically (e.g., every 3 months) [2]. -
Creatine Phosphokinase (CPK) - Periodically [1]. Elevated CPK is a common TEAE [3] [2].
TB, Hepatitis, & HIV Screening Test for latent TB and screen for viral hepatitis [1] [2]. Monitor for TB during treatment [1]. Do not use in patients with active TB. Not recommended in active HBV or HCV [1].

Common Treatment-Emergent Adverse Events (TEAEs)

A dose-ranging meta-analysis of 1,372 patients and other safety reviews identified the most frequent laboratory abnormalities and non-laboratory adverse events associated with this compound. These are generally manageable but require vigilance [3] [4] [2].

  • Most Frequent TEAEs: Headache (12%), acne (10%), and nasopharyngitis (8%) were among the most commonly reported non-laboratory adverse events [2].
  • Common Laboratory Abnormalities: Elevated creatine phosphokinase (CPK) levels were a notable finding [3] [2]. Other less common lab abnormalities included dyslipidemia (5.8%), anemia (2%), neutropenia (1.3%), and elevated liver enzymes (less than 1%) [2].
  • Dose Dependency: The incidence of certain TEAEs, such as acne and elevated CPK, showed dose-dependent differences [4].

Management Workflow for Key Laboratory Abnormalities

The diagram below outlines the recommended management process for key laboratory abnormalities based on the prescribing information [1].

Start Routine Monitoring Anomaly Abnormality Detected Start->Anomaly Decision Interrupt this compound? Anomaly->Decision ActionYes Withhold Dose Decision->ActionYes ALC <500/mm³ ANC <1000/mm³ Hgb <8 g/dL ActionNo Continue Therapy with Monitoring Decision->ActionNo Other manageable abnormality (e.g., elevated CPK) Resumption Lab Value Returns to Acceptable Level ActionYes->Resumption Restart Resume Dosing Resumption->Restart ALC ≥500/mm³ ANC ≥1000/mm³ Hgb ≥8 g/dL

Key Monitoring Considerations for Clinical Practice

  • Unique Pharmacogenetic Consideration: this compound requires baseline CYP2C9 genotyping. It is contraindicated in patients who are CYP2C9 poor metabolizers or are taking moderate to strong CYP2C9 inhibitors, as this can lead to dangerously high drug levels [1] [5] [2].
  • JAK Inhibitor Class-Wide Risks: Be aware of the Boxed Warnings associated with JAK inhibitors, which include serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [1]. Although these are not routine laboratory tests, they inform the overall risk-benefit assessment.
  • Robust Efficacy Profile: From a development perspective, the robust efficacy data is notable. In phase 3 trials, this compound demonstrated significant hair regrowth starting at 8 weeks, with continuous improvement through 24 weeks [5]. Long-term extension studies showed that responses were durable and even improved over time [6].

References

optimizing deuruxolitinib efficacy non-responder management

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Benchmarks & Dosing

The table below summarizes the primary efficacy outcomes and dosing for deuruxolitinib from phase 3 clinical trials, which can serve as a baseline for evaluating experimental results.

Parameter Efficacy Data (24 Weeks) Notes & Context
Approved Dose 8 mg twice daily (BID) [1] A 12 mg BID dose was also tested but is not the approved regimen [2].
Key Efficacy Measure Proportion of patients achieving SALT score ≤20 (≤20% scalp hair loss) [3]. Primary endpoint in pivotal trials.
SALT ≤20 Rate ~31% of patients [3]. Compared to a significantly lower rate in placebo groups [1].
SALT 75 (≥75% improvement) Risk Ratio vs. Placebo: 93.66 [95% CI: 23.42, 374.65] [2]. Indicates a high likelihood of significant hair regrowth.
SALT 90 (≥90% improvement) Risk Ratio vs. Placebo: 65.26 [95% CI: 16.28, 261.58] [2]. Indicates a high likelihood of near-complete hair regrowth.
Onset of Action Significant regrowth observed as early as Week 8 (SALT 20) [4]. Some patients achieved 80% scalp coverage in 8 weeks [4].
Patient-Reported Outcomes Significant improvement in Hair Satisfaction PRO (SPRO) [2]. Measures patient satisfaction with hair regrowth.

Safety Profile & Non-Responder Analysis

Understanding the common adverse events (AEs) and potential reasons for treatment failure is crucial for trial design and patient management.

Category Details Management & Notes
Common AEs Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Increased blood creatine phosphokinase (CPK) (5.3%) [1]. Generally manageable; acne was more significant at the 12 mg dose [2].
Pharmacogenomics CYP2C9 genotyping required prior to initiation [4] [1]. Poor metabolizers are not recommended for treatment. Intermediate metabolizers require dose adjustments and monitoring [5].

| Reasons for Non-Response| 1. Pharmacogenetic Profile: Poor CYP2C9 metabolism. 2. Disease Severity & Chronicity: Patients with long disease duration (>10 years) or very high baseline SALT scores may respond less robustly. 3. Concurrent Autoimmunity: Presence of other autoimmune comorbidities may be associated with treatment resistance [5]. | | | Defining Non-Response | Lack of clinically meaningful hair growth after at least 6 months of therapy [5]. | SALT score improvement of less than 50% from baseline can be a useful quantitative metric. |

Proposed Experimental Protocols for Investigation

For research into non-responder mechanisms and efficacy optimization, consider the following experimental approaches.

In Vitro Metabolic and Signaling Profiling
  • Objective: To determine if metabolic insufficiency or alternative signaling pathways contribute to non-response.
  • Methodology:
    • Use human hepatocyte cell models genotyped for CYP2C9 (extensive, intermediate, and poor metabolizers).
    • Treat cells with this compound and measure metabolite generation (via LC-MS) over time to establish metabolic rates.
    • In parallel, use peripheral blood mononuclear cells (PBMCs) from donors or T-cell lines. Stimulate with IFN-γ and IL-15, then treat with this compound and its metabolites. Analyze p-STAT levels via Western blot to compare pathway inhibition potency between the parent drug and its metabolites.
Clinical Trial Design for Dose Optimization
  • Objective: To evaluate the efficacy of dose escalation in initial non-responders.
  • Methodology:
    • Design: Adopt a re-randomization trial design, similar to a recent ritlecitinib study [6].
    • Protocol:
      • Enroll patients with severe AA (≥50% scalp hair loss).
      • All patients receive this compound 8 mg BID for 24 weeks.
      • At Week 24, assess SALT score.
      • Non-Responders (SALT score >20): Re-randomize to either continue 8 mg BID or escalate to 12 mg BID for an additional 24 weeks.
      • Responders (SALT score ≤20): Continue on 8 mg BID.
    • Endpoint: Compare the proportion of patients achieving SALT ≤20 at Week 48 between the escalated and non-escalated non-responder groups.

The following diagram illustrates the signaling pathway targeted by this compound and the logical workflow for managing non-responders in a clinical trial context.

G cluster_pathway This compound JAK-STAT Signaling Pathway cluster_receptors Receptors cluster_jaks JAK Proteins cluster_stats STAT Phosphorylation cluster_management Non-Responder Management Protocol cluster_decision IFNγ IFNγ IFNγR IFNγR IFNγ->IFNγR IL15 IL15 IL15R IL15R IL15->IL15R Cytokines Cytokines->IFNγR Cytokines->IL15R JAK1_JAK2 JAK1/JAK2 IFNγR->JAK1_JAK2 JAK1_JAK3 JAK1/JAK3 IL15R->JAK1_JAK3 STAT STAT JAK1_JAK2->STAT JAK1_JAK3->STAT pSTAT p-STAT STAT->pSTAT TargetGenes Inflammatory Target Genes pSTAT->TargetGenes ImmuneAttack CD8+NKG2D+ T-cell Mediated Hair Follicle Attack TargetGenes->ImmuneAttack This compound This compound (JAK1/JAK2 Inhibitor) This compound->JAK1_JAK2 Start Patient with Severe AA (≥50% Scalp Hair Loss) W0 Week 0: Initiate Standard Dose (8 mg BID) Start->W0 W24 Week 24: Assess SALT Score W0->W24 Responder SALT ≤ 20? (Responder) W24->Responder Continue Continue Standard Dose (8 mg BID) Responder->Continue Yes NonResponder SALT > 20? (Non-Responder) Responder->NonResponder No Investigate Investigate Causes: - CYP2C9 Status - Concomitant Autoimmunity - Disease Duration NonResponder->Investigate ConsiderEscalation Consider Dose Escalation (12 mg BID) in Trial Setting Investigate->ConsiderEscalation

Key Considerations for Researchers

  • Long-Term Efficacy: Open-label extension studies indicate that responses to this compound are durable and some patients can gain additional efficacy over time with continued treatment [7].
  • Comparative Efficacy: A 2025 network meta-analysis suggested that this compound 8 mg BID may have superior short-term efficacy compared to other approved JAK inhibitors like baricitinib and ritlecitinib, though confirmatory head-to-head trials are needed [8].
  • Defining Response in Trials: Consistent use of SALT score thresholds (e.g., SALT ≤20 or SALT 75) is critical for defining and comparing response rates across studies [2] [3].

References

deuruxolitinib vs ritlecitinib relative efficacy safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy and Safety Data

For a more granular view, the following tables consolidate quantitative data from recent meta-analyses. Note that the 12 mg twice-daily dose of deuruxolitinib was investigated in trials but is not the approved commercial dose [1] [2] [3].

Table 1: Comparative Efficacy from Network Meta-Analyses (SUCRA Rankings) A higher SUCRA value (0-100%) indicates a better ranking.

Treatment SALT Score Change (SUCRA) SALT50 Achievement (SUCRA) SALT75 Achievement (SUCRA) SALT≤20 Achievement (SUCRA)
This compound 12 mg BID 92.5% [1] 76.9% [1] 97.6% [1] 94.0% [1]
Brepocitinib 30 mg 98.3% [1] 95.7% [1] 84.5% [1] Not Reported
This compound 8 mg BID 77.4% [1] 66.0% [1] 86.8% [1] 80.7% [1]
Ritlecitinib 50 mg QD Not Reported 86.9% [1] 65.2% [1] 87.5% [1]
Baricitinib 4 mg QD 51.1% [1] 51.5% [1] 51.3% [1] 56.5% [1]

Table 2: Safety Profile Comparison (Relative Risk vs. Placebo)

Treatment Acne Elevated CPK Headache
This compound RR = 2.74 (95% CrI: 1.58-5.29) [4] RR = 1.98 (95% CrI: 1.11-3.93) [4] RR = 1.49 (95% CI: 0.98-6.54) [5]
Ritlecitinib Not Significant [4] RR = 2.31 (95% CrI: 1.01-6.70) [4] Not Reported
Baricitinib RR = 4.66 (95% CrI: 2.00-13.44) [4] Not Significant [4] Not Reported

Mechanisms of Action and Experimental Protocols

Understanding the distinct mechanisms of action is key to interpreting their different clinical profiles.

Diagram: Mechanism of Action for this compound and Ritlecitinib. Both drugs inhibit the JAK-STAT pathway but target different kinases, potentially leading to variations in efficacy and safety [6] [3].

Key Clinical Trial Methodologies

The comparative data primarily comes from indirect comparisons using advanced statistical methods on aggregate data from separate randomized controlled trials (RCTs). The main methodologies cited in the search results are:

  • Bayesian Network Meta-Analysis (NMA): This method allows for the simultaneous comparison of multiple treatments (even those never directly compared in a head-to-head trial) by combining direct and indirect evidence across a network of RCTs. Effect sizes are presented as Odds Ratios (OR) or Mean Differences (MD) with 95% credible intervals (CrI). Treatments are ranked using the Surface Under the Cumulative Ranking (SUCRA) curve, where a higher SUCRA value (0-100%) indicates a greater probability of being the best treatment [7] [1].
  • Matching-Adjusted Indirect Comparison (MAIC): This technique is used when individual patient-level data (IPD) is available for one treatment but not the other. The IPD is weighted to match the aggregate baseline characteristics of the comparator trial, effectively creating a "matched" population for a more balanced comparison [7].

Interpretation and Research Implications

When interpreting these findings for drug development and research:

  • Consider the "Dose-Dependent" Nature of Efficacy: The superior efficacy seen with this compound 12 mg BID in analyses must be balanced against the likely increase in adverse events at higher doses [1] [5]. The approved 8 mg BID dose may offer a more favorable risk-benefit profile.
  • Acknowledge the Limitation of Indirect Evidence: The current conclusion that this compound may have superior efficacy is based on indirect comparisons. Without head-to-head trials, true relative performance remains uncertain [7] [2].
  • Factor in the Safety Profile: While this compound shows strong efficacy, ritlecitinib's profile—particularly its lower association with acne compared to baricitinib and this compound—may make it an optimal choice for patients where this is a concern [1] [4].

References

deuruxolitinib cost-effectiveness analysis versus baricitinib ritlecitinib

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The table below summarizes the key efficacy and safety findings from recent network meta-analyses and clinical trials for the approved doses of each treatment.

Parameter Deuruxolitinib (8 mg BID) This compound (12 mg BID) Baricitinib (4 mg QD) Ritlecitinib (50 mg QD)
✓ SALT20 at 24 Weeks 31.0% [1] 40.3% [1] ~35-37%* [2] Comparable to Baricitinib 4mg [2]
✓ SALT10 at 24 Weeks 22.5% [1] 31.6% [1] Information missing Information missing
Efficacy Ranking (SUCRA) High [3] [4] Highest [3] [4] [5] High [3] [4] High [4]
Common Adverse Events Headache, acne, upper respiratory infections, increased CPK [6] [7] [1] Headache, acne, upper respiratory infections, increased CPK [6] [7] [1] Upper respiratory infections, UTI, herpes zoster, elevated lipids [8] Generally comparable safety profile [4] [2]
Safety Note Well-tolerated; most AEs mild to moderate [7] [1] Well-tolerated; most AEs mild to moderate [7] [1] Tolerable; boxed warning for JAK class [8] May have fewer AEs vs. other high-dose oral JAKis [4]

*Note: SUCRA (Surface Under the Cumulative Ranking) values indicate the relative probability of a treatment being the best; closer to 100% is better. SALT scores measure scalp hair loss (lower is better). *Exact percentage for baricitinib not fully reported in sources; value estimated from network comparisons. [2]

Overview of Economic Evidence

A direct cost-effectiveness analysis comparing all three drugs is not yet available in the public domain. However, one study provides an initial economic comparison between two of them.

  • A Cost-per-Responder Analysis compared ritlecitinib and baricitinib from a US perspective over a one-year horizon [9].
    • Findings: The analysis concluded that ritlecitinib had a lower cost per responder than baricitinib at both 24 weeks ($45,577 vs. $54,887) and 52 weeks ($94,834 vs. $107,217) [9].
    • Implication: This suggests that from an economic efficiency standpoint, ritlecitinib may provide better value for money compared to baricitinib when considering the cost to achieve a successful treatment response [9].
  • Evidence Gap for this compound: No similar published economic studies including this compound were found in the search results. A full cost-effectiveness analysis, which would evaluate the cost per quality-adjusted life year (QALY) gained, is needed for all three agents.

Experimental Protocols from Key Studies

To support the data in the tables, here are the methodologies from the pivotal studies and analyses cited.

  • Network Meta-Analysis (NMA) Protocol [3] [4]

    • Objective: To compare the relative efficacy and safety of JAK inhibitors for alopecia areata in the absence of head-to-head trials.
    • Data Sources: Systematic searches of databases like PubMed, Embase, and Cochrane Central.
    • Statistical Analysis: Bayesian NMA models were run using Markov Chain Monte Carlo (MCMC) methods in R software. Treatments were ranked using SUCRA values for outcomes like SALT20 and SALT10.
    • Outcomes: The analysis produced odds ratios with 95% credible intervals for pairwise comparisons between treatments.
  • Phase 3 Clinical Trial Protocol for this compound (THRIVE-AA1 & AA2) [1]

    • Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
    • Participants: Adults (18-65) with ≥50% scalp hair loss (SALT score ≥50).
    • Intervention: Patients randomized to placebo, this compound 8 mg BID, or this compound 12 mg BID for 24 weeks.
    • Primary Endpoint: Proportion of patients achieving SALT score ≤20 at Week 24.
  • Cost-per-Responder Analysis Protocol [9]

    • Model: A decision tree model over a one-year time horizon.
    • Perspective: US healthcare system.
    • Costs: Based on Wholesale Acquisition Cost (WAC).
    • Response Definitions: Shorter-term: SALT30 at Weeks 18/24; Longer-term: SALT ≤20 at Weeks 36/52.
    • Dosing Scenarios: The model incorporated real-world dosing, including the option to up-titrate baricitinib from 2 mg to 4 mg for non-responders.

JAK-STAT Signaling Pathway in Alopecia Areata

The following diagram illustrates the mechanism of action for these therapies, targeting the JAK-STAT signaling pathway implicated in alopecia areata pathogenesis.

G Cytokine Cytokine (e.g., IL-15, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Inflammation Gene Transcription ↑ Inflammatory Response ↓ Hair Follicle Immune Privilege Nucleus->Inflammation Inhibitor Inhibitor->JAK JAK Inhibitors Block Phosphorylation

This diagram shows the core JAK-STAT signaling pathway. Cytokine binding activates JAK kinases, which phosphorylate STAT proteins. STATs then translocate to the nucleus to drive the transcription of pro-inflammatory genes, leading to the autoimmune attack on hair follicles [6] [4]. JAK inhibitors (this compound, baricitinib, ritlecitinib) work by binding to and inhibiting specific JAK enzymes, thus blocking this pathogenic signaling cascade.

  • This compound: Selectively inhibits JAK1 and JAK2 [6] [7].
  • Baricitinib: Inhibits JAK1 and JAK2 [8] [2].
  • Ritlecitinib: Primarily inhibits JAK3 and TEC family kinases [2].

Conclusions and Research Gaps

  • Clinical Takeaway: High-quality evidence from network meta-analyses consistently ranks This compound 12 mg BID as the most efficacious treatment for achieving significant hair regrowth (SALT20 and SALT10) at 24 weeks [3] [4] [5]. All three drugs have acceptable safety profiles, with common side effects being manageable.
  • Economic Takeaway: Preliminary economic evidence favors ritlecitinib over baricitinib in terms of lower cost per responder [9]. A critical evidence gap exists for the cost-effectiveness of this compound, which is a crucial area for future research.

References

indirect treatment comparison deuruxolitinib approved JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Approved JAK Inhibitors at 24 Weeks

Treatment & Approved Dose Key Efficacy Outcome (SALT ≤20) Statistical Comparison & Ranking
Deuruxolitinib (8 mg BID) ~41% of patients achieved ≥80% scalp hair coverage [1]. Superior to baricitinib 2 mg and 4 mg. Directionally favorable vs. ritlecitinib, but not statistically significant. Ranked first (SUCRA) [2] [3].
Ritlecitinib (50 mg QD) ~23% of patients achieved ≥80% scalp hair coverage [1]. Differences with this compound were not statistically significant in the primary analysis [2].
Baricitinib (4 mg QD) ~35-40% of patients achieved ≥80% scalp hair coverage at 36 weeks [4]. Inferior to this compound in the analysis [2].

Experimental & Methodological Details

The comparative findings are derived from advanced statistical methodologies designed to estimate relative treatment effects in the absence of head-to-head clinical trials.

Research Design and Data Sources
  • Objective: To establish a hierarchy of efficacy among FDA-, EMA-, or MHRA-approved oral JAK inhibitors for severe alopecia areata in adults [2] [5].
  • Eligibility: Included randomized controlled trials (RCTs) with patients experiencing baseline scalp hair loss and reporting 24-week outcomes on the Severity of Alopecia Tool (SALT) [2] [3].
  • Interventions Analysis Focus:
    • Baricitinib (2 mg and 4 mg once daily - QD)
    • Ritlecitinib (50 mg QD)
    • This compound (8 mg twice daily - BID) [2]
  • Data Pool: The analysis synthesized data from 7 RCTs involving 4,560 participants [2] [3].
Core Analytical Techniques

The study employed two sophisticated indirect comparison techniques to adjust for differences across the included trials. The following diagram illustrates the workflow of this integrated methodological approach.

Start Systematic Review (7 RCTs, n=4,560) NMA Bayesian Network Meta-Analysis (NMA) Start->NMA MAIC Matching-Adjusted Indirect Comparison (MAIC) Start->MAIC Uses IPD from THRIVE trials MLNMR Multilevel Network Meta-Regression (ML-NMR) NMA->MLNMR Adjusts for study heterogeneity Result Integrated Efficacy Ranking (SUCRA Values) MLNMR->Result MAIC->Result

  • Bayesian Network Meta-Analysis (NMA): This method creates a network of evidence from multiple trials to simultaneously compare all treatments. It provides probabilistic results (odds ratios) for the relative efficacy of each treatment compared to others in the network [2] [5].
  • Matching-Adjusted Indirect Comparison (MAIC): This technique utilizes individual patient-level data (IPD) from one treatment's trials (in this case, this compound's THRIVE trials) and re-weights it to match the average baseline characteristics of patients in the comparator trials. This helps to balance the studies and create a more reliable comparison [2]. The MAIC analysis showed significantly higher odds of achieving SALT ≤20 with this compound versus both baricitinib 2 mg (OR = 71.55) and ritlecitinib (OR = 18.27) [2] [3].

Mechanism of Action and Clinical Context

JAK-STAT Pathway Inhibition

JAK inhibitors work by targeting the immune-mediated pathway responsible for hair follicle attack in alopecia areata. The following table details the JAK isoform selectivity of each drug, which influences their mechanism [1].

JAK Inhibitor JAK 1 JAK 2 JAK 3 TYK 2
This compound ++ ++
Baricitinib ++ ++
Ritlecitinib ++ +
Tofacitinib (off-label) + ++

Inhibition Key: ++ = strong inhibition, += some inhibition, – = no inhibition [1]

Critical Safety Profile

All JAK inhibitors approved for alopecia areata carry an FDA Boxed Warning for [6] [7]:

  • Serious infections
  • Increased risk of death
  • Malignancies (including lymphoma)
  • Major adverse cardiovascular events (MACE)
  • Thrombosis

Conclusion for Research and Development

This analysis provides the first quantitative synthesis comparing all currently approved JAK inhibitors for severe alopecia areata, indicating that This compound 8 mg BID offers the greatest short-term efficacy at 24 weeks [3]. However, these results are derived from indirect comparisons and should be considered exploratory. They highlight a promising efficacy signal but must be confirmed through future direct head-to-head clinical trials, which are needed to establish long-term effectiveness and safety rankings definitively [2].

References

deuruxolitinib placebo-controlled trials efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes from Clinical Trials

Dosage Primary Endpoint: SALT Score ≤20 Key Secondary Endpoints Study Identifier

| Deuruxolitinib 8 mg twice daily | 29.6% [1] [2] | SALT50: ~60% [3] SALT90 (≈90% improvement): Significantly higher than placebo (RR=65.26) [4] Patient Satisfaction (SPRO): 42.1% [1] | THRIVE-AA1 [1] | | This compound 12 mg twice daily | 41.5% [1] | SALT50: ~70% [3] SALT90: Significantly higher than placebo (RR=65.26) [4] Patient Satisfaction (SPRO): 53.0% [1] | THRIVE-AA1 [1] | | Placebo | 0.8% [1] | Low rates of hair regrowth [1] [3] | THRIVE-AA1 [1] |

SALT Score Note: The Severity of Alopecia Tool (SALT) score is a validated measure where 0 represents no hair loss and 100 represents complete scalp hair loss. Therefore, achieving a SALT score ≤20 means the patient has 80% or more scalp hair coverage [5] [2].

Experimental Trial Design and Protocols

The efficacy data is derived from rigorous, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, such as THRIVE-AA1 (NCT04518995) [1] [6].

  • Patient Population: The trials enrolled adults (aged 18-65) with moderate-to-severe Alopecia Areata, defined as having ≥50% scalp hair loss as measured by the SALT score [1] [4]. Patients typically had a history of active hair loss lasting from 6 months to 10 years [4].
  • Intervention & Control: Patients were randomly assigned to receive either this compound (at 8 mg or 12 mg doses) or a matching placebo, administered orally twice daily for 24 weeks [1].
  • Outcome Measures:
    • Primary Efficacy Endpoint: The proportion of patients achieving a SALT score ≤20 at Week 24 [1].
    • Key Secondary Endpoints:
      • Proportion of patients achieving various levels of response (e.g., SALT50, SALT75, SALT90) [5] [4].
      • Patient-reported outcomes, measured by the Satisfaction of Hair Patient-Reported Outcome (SPRO) scale [1] [4].
  • Statistical Analysis: Treatment effects were reported as risk ratios (RR) with 95% confidence intervals (CI) or mean differences, with p-values <0.05 considered statistically significant [4].

Mechanism of Action and Trial Workflow

This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2) [4]. Its therapeutic effect in Alopecia Areata comes from interrupting the JAK-STAT signaling pathway, which is critically involved in the autoimmune attack on hair follicles.

The diagram below illustrates the pathway and drug mechanism.

G Cytokines Cytokines (IFN-γ, IL-15) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor Binds JAK12 JAK1 / JAK2 CytokineReceptor->JAK12 Activates STAT STAT Protein JAK12->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Inflammation Inflammatory Response & HF Immune Attack Nucleus->Inflammation Gene Transcription This compound This compound (JAK1/2 Inhibitor) This compound->JAK12 Inhibits

The clinical trial process to validate this mechanism and the drug's efficacy follows a structured workflow.

G Screening Patient Screening & Randomization Group1 This compound 8 mg BID Screening->Group1 Group2 This compound 12 mg BID Screening->Group2 Placebo Placebo BID Screening->Placebo Treatment 24-Week Treatment Period Group1->Treatment Group2->Treatment Placebo->Treatment Endpoints Assessment of Endpoints Treatment->Endpoints SALT SALT Score ≤20 (SALT50, SALT75, SALT90) Endpoints->SALT SPRO Patient-Reported Outcome (SPRO) Endpoints->SPRO Safety Safety (TEAEs) Endpoints->Safety

Comparative Efficacy and Safety Profile

  • Comparative Efficacy: A 2024 network meta-analysis ranked this compound highly among JAK inhibitors. For patients with severe disease, This compound 12 mg had the highest probability of being the most effective therapy (SUCRA = 0.9395) [5]. Another 2025 analysis confirmed this compound 12 mg twice daily as the most effective JAK inhibitor for achieving low SALT scores [7].
  • Safety and Tolerability: The safety profile is consistent with other oral JAK inhibitors [1]. Common treatment-emergent adverse events (TEAEs) in clinical trials included:
    • Headache (12.4%) [2]
    • Acne (10.0%) [2]
    • Nasopharyngitis (8.1%) [2]
    • Increased blood creatine phosphokinase (CPK) (5.3%) [2]
    • Most AEs were mild or moderate in severity [1]. It is important to note that this compound, like other JAK inhibitors, carries a Boxed Warning for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis [2].

References

systematic review meta-analysis deuruxolitinib alopecia areata

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Deuruxolitinib

The table below summarizes the core efficacy and safety data for this compound from recent meta-analyses.

Aspect Key Data Summary Notes & Context
Overall Efficacy (SALT Score) Mean Difference (MD) in SALT change from baseline: -47.26 [95% CI: -53.47 to -41.05; p<0.00001] [1] [2] [3] Improvement measured at 24 weeks.
High Level of Response (SALT75) Risk Ratio (RR) for achieving ≥75% hair regrowth: 93.66 [95% CI: 23.42 to 374.65; p<0.00001] [1] [2] Measures likelihood of significant regrowth vs. placebo.
Very High Level of Response (SALT90) Risk Ratio (RR) for achieving ≥90% hair regrowth: 65.26 [95% CI: 16.28 to 261.58; p<0.00001] [1] [2] Measures likelihood of near-complete regrowth vs. placebo.
Patient-Reported Satisfaction Mean Difference (MD) in Hair Satisfaction PRO: -1.52 [95% CI: -1.76 to -1.27; p<0.00001] [1] [2] Lower scores indicate higher satisfaction.

| Common Adverse Events | • Acne: RR=1.80 (more significant at 12 mg dose) [1]Headache: RR=1.49 [95% CI: 0.98 to 6.54; p=0.06] [1]Elevated Creatine Phosphokinase (CPK): RR=2.79 [95% CI: 1.5 to 4.99; p=0.0006] [1] | Generally manageable; CPK elevation typically asymptomatic. |

Comparative Efficacy with Other JAK Inhibitors

A Bayesian Network Meta-Analysis allows for indirect comparisons of different JAK inhibitors where head-to-head trials are not available. Efficacy is ranked using SUCRA values, where a higher value (closer to 100%) indicates better relative performance [4].

Treatment Regimen SUCRA for SALT ≤20 (≥80% scalp coverage) SUCRA for SALT75 (≥75% improvement) SUCRA for Severe AA Key Comparative Findings
This compound 12 mg BID 92.6% [5] [6] 97.6% [4] 93.95% [4] Most effective for high levels of hair regrowth (SALT75/SALT90) [4] [5].
This compound 8 mg BID (FDA-approved dose) Information missing 86.78% [4] 80.70% [4] More effective than baricitinib 2 mg [5]; comparable to ritlecitinib 50 mg and baricitinib 4 mg [6].
Brepocitinib 30 mg 95.67% [4] 84.48% [4] Information missing Ranked highest for SALT50 response [4].
Ritlecitinib 50 mg (FDA-approved) Information missing Information missing 87.53% [4] Appears to balance efficacy and safety favorably [4].
Baricitinib 4 mg (FDA-approved) Information missing Information missing Information missing Shows dose-dependent efficacy, less effective than higher-dose this compound [5] [6].

Experimental Protocols from Key Studies

The robust data on this compound comes from rigorously conducted systematic reviews and meta-analyses. Here are the methodologies used in the key studies cited:

  • Systematic Review and Dose-Ranging Meta-Analysis (Frontiers in Medicine, 2025) [1] [2] [3]:

    • Data Sources: Cochrane CENTRAL, Medline, and ClinicalTrials.gov were searched up to July 30, 2023.
    • Study Selection: Included three Randomized Controlled Trials (RCTs) with a total of 1,372 patients with moderate-to-severe Alopecia Areata (≥50% scalp hair loss).
    • Efficacy Outcomes: The primary outcome was the change in SALT score from baseline to Week 24. Secondary outcomes included the proportion of patients achieving SALT75 and SALT90, and patient-reported satisfaction (SPRO).
    • Safety Outcomes: Treatment-emergent adverse events (TEAEs) like headache, acne, and elevated CPK were assessed at Week 28.
    • Statistical Analysis: For efficacy, the Mean Difference (MD) for continuous data (e.g., SALT score change) and Risk Ratio (RR) for dichotomous data (e.g., proportion achieving SALT75) were calculated using a random-effects model. Heterogeneity was assessed using the I² statistic.
  • Network Meta-Analysis (PMC, 2024) [4]:

    • Methodology: This study employed a Bayesian Network Meta-Analysis (NMA), which enables statistical comparison of multiple treatments (13 trials, 3,613 patients) by combining direct and indirect evidence.
    • Outcomes & Ranking: The analysis focused on SALT score changes, SALT50, and SALT75 responses. Treatments were ranked based on SUCRA values.
    • Model Implementation: The analysis was performed using the gemtc package in R software, with Markov Chain Monte Carlo (MCMC) methods used for estimation. Model convergence was checked using the Gelman-Rubin statistic.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound's efficacy stems from its targeted action on the immune pathway responsible for Alopecia Areata. The diagram below illustrates this mechanism.

G IFNγ IFNγ CytokineReceptor Cytokine Receptor (e.g., for IFN-γ, IL-15) IFNγ->CytokineReceptor IL15 IL15 IL15->CytokineReceptor JAK1 JAK1/JAK2 CytokineReceptor->JAK1 STAT STAT Protein JAK1->STAT Nucleus Nucleus STAT->Nucleus Phosphorylation & Nuclear Translocation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression HairLoss Hair Follicle Attack & Hair Loss GeneExpression->HairLoss ImmuneCell CD8+ NKG2D+ T-cell GeneExpression->ImmuneCell Including IL-15 ImmuneCell->IFNγ Produces IFN-γ This compound This compound This compound->JAK1 Inhibits

Figure 1: Mechanism of JAK Inhibitors in Alopecia Areata. This compound inhibits JAK1/JAK2, blocking the inflammatory signaling that leads to hair follicle attack [4] [7] [8].

Key Takeaways for Researchers

  • Dose-Dependent Efficacy: The 12 mg twice-daily dose of this compound consistently shows superior efficacy in achieving high levels of hair regrowth (SALT75/SALT90), though the 8 mg twice-daily dose is the currently FDA-approved regimen [4] [5].
  • Efficacy vs. Safety Trade-off: While this compound demonstrates high efficacy, some analyses note it may have a greater likelihood of adverse events compared to other JAK inhibitors [4]. In contrast, ritlecitinib 50 mg is noted as a potential optimal choice for balancing safety and efficacy [4].
  • Need for Long-Term Data: Current comparative evidence is primarily based on 6-month (24-week) outcome data. The long-term relative efficacy and safety of these JAK inhibitors remain an area for future research as more evidence emerges [4] [5].

References

×

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.20950857 Da

Monoisotopic Mass

314.20950857 Da

Heavy Atom Count

23

UNII

0CA0VSF91Y

Drug Indication

Deuruxolitinib is indicated for the treatment of adult patients with severe alopecia areata. It is not recommended for use in combination with other Janus kinase (JAK) inhibitors, biologic immunomodulators, cyclosporine, or other potent immunosuppressants.

Livertox Summary

Deuruxolitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat severe alopecia areata. Deuruxolitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Dermatologic Agents

Mechanism of Action

The Janus kinase‒signal transducer and activator of transcription (JAK-STAT) pathway, which involves four JAK kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2) - is activated by various cytokine receptors and regulate the expression of mediators responsible for hematopoiesis and immune function, such as type I and type II cytokines and growth factors. JAK signalling involves the recruitment of STATs (signal transducers and activators of transcription) to cytokine receptors, activation and subsequent localization of STATs to the nucleus, leading to modulation of gene expression. Dysregulated JAK activity, leading to aberrant immune responses, has been characterized in various inflammatory conditions, including alopecia areata. For example, high levels of IFN-γ and CD8+NKG2D+T cells, which are activated by JAK signalling, are believed to cause autoantigen expression and an autoimmune attack on hair follicles. Deuruxolitinib is a Janus kinase (JAK) inhibitor that aims to attenuate the inflammatory response around hair follicles. It selectively targets JAK1 and JAK2.

Absorption Distribution and Excretion

Following oral administration of deuruxolitinib, Cmax and AUCs increased dose-proportionally over a dose range from 8 mg to 48 mg (6 times the approved recommended dosage) in healthy subjects. Steady-state plasma concentrations were achieved within one to two days, with minimal accumulation, after twice daily administration. Deuruxolitinib bioavailability is 90%, with peak plasma concentrations reached within 1.5 hours. No clinically significant differences in the pharmacokinetics of deuruxolitinib were observed following the administration of a high-fat, high-calorie meal (approximately 50% fat and 800-1000 calories).
After a single dose of radiolabeled deuruxolitinib, there was no unchanged dose recovered in either urine or feces.
The steady-state volume of distribution is approximately 50 L.

Metabolism Metabolites

Deuruxolitinib is primarily metabolized by CYP2C9 (76%) and CYP3A4 (21%) and to a lesser extent by CYP1A2 (3%). The two most abundant human metabolites C-21714 and C-21717, each of which accounted for approximately 5% of total drug-related AUC and both are approximately 10-fold less pharmacologically active than deuruxolitinib. The exact metabolic pathways of deuruxolitinib and the structures of its metabolites have not been fully characterized.

Wikipedia

Deuruxolitinib

Biological Half Life

The mean elimination half-life is approximately four hours.

Dates

Last modified: 02-18-2024

Explore Compound Types